Tetraethylammonium chloride hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetraethylazanium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALLTGJPWMIDPC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583384 | |
| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68696-18-4 | |
| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tetraethylammonium (TEA) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely utilized in pharmacology and physiology as a non-selective ion channel blocker. Historically recognized for its ability to block potassium (K+) channels, its mechanism of action is now understood to be more complex, involving interactions with other ion channels and receptors. This guide provides a detailed examination of the molecular mechanisms underlying the effects of TEA, with a focus on its primary and secondary targets. It consolidates quantitative data on its binding affinities and inhibitory concentrations, outlines detailed experimental protocols for its characterization, and presents visual representations of its interactions and experimental workflows.
Core Mechanism of Action: Ion Channel Blockade
Tetraethylammonium's primary mechanism of action is the physical blockade of the ion conduction pore of several types of ion channels. Its positively charged quaternary ammonium structure and its size, comparable to a hydrated potassium ion, are key to its function.
Primary Target: Potassium (K+) Channels
TEA is most famously known as a non-selective blocker of potassium channels.[1][2][3][4][5] This blockade is crucial in modulating cellular excitability, as K+ channels are fundamental to repolarizing the cell membrane after an action potential.
-
Pore Occlusion: TEA is thought to physically enter and occlude the ion conduction pathway of K+ channels.[6] It can bind to sites accessible from both the intracellular and extracellular sides of the membrane, effectively plugging the pore and preventing the efflux of K+ ions.[6]
-
Voltage-Dependence: The blocking action of TEA on many voltage-gated K+ channels is voltage-dependent. This suggests that the TEA binding site is located within the transmembrane electric field.[7] Depolarization can drive the positively charged TEA molecule into the pore from the intracellular side, enhancing the block, while hyperpolarization can facilitate its dissociation.
-
State-Dependence: TEA often exhibits a preference for the open state of the channel. This "open-channel block" mechanism implies that the channel must first activate and open before TEA can access its binding site within the pore.[8] In some cases, it has been shown that K+ channels blocked by TEA cannot inactivate.[8][9]
Secondary Target: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Beyond its effects on K+ channels, TEA is also a modulator of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6][7] Its action on nAChRs is multifaceted and can include:
-
Competitive Antagonism: TEA can act as a competitive antagonist at the acetylcholine (ACh) binding site. By competing with ACh, it reduces the effective opening rate of the channel in the presence of the agonist.[6]
-
Open-Channel Block: Similar to its action on K+ channels, TEA can physically block the pore of open nAChRs. This effect is often voltage-dependent, becoming more pronounced at hyperpolarized membrane potentials.[6][7]
-
Weak Agonism: At some nAChR subtypes, TEA can act as a weak partial agonist, meaning it can bind to the receptor and induce a small current, but with a much lower efficacy than the endogenous ligand, acetylcholine.[6]
Other Targets
Research has also indicated that intracellular TEA can block certain types of fast chloride channels, suggesting an even broader range of action than traditionally appreciated.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The potency of TEA varies significantly depending on the specific ion channel subtype, the side of the membrane from which it is applied (intracellular vs. extracellular), and the experimental conditions.
| Target | Subtype/Tissue | Parameter | Value | Species | Reference |
| Potassium Channel | Inactivating, voltage-dependent | KD | 12 mM | Human (T lymphocytes) | [8][9] |
| Potassium Channel | Kv3 | - | Blocked by 3 mM | Zebrafish | [10] |
| Nicotinic AChR | Muscle-type (adult) | KD (competitive) | ~775 µM | Mouse | [6] |
| Nicotinic AChR | Muscle-type (adult) | IC50 (open-channel block) | 2-3 mM | Mouse | [6] |
| Nicotinic AChR | Torpedo ocellata | Ki (vs [3H]ACh) | 200 µM | Torpedo ocellata | [7] |
| Nicotinic AChR | Torpedo ocellata | Ki (vs [3H]perhydrohistrionicotoxin) | 280 µM | Torpedo ocellata | [7] |
Signaling Pathways and Logical Relationships
The interaction of TEA with its molecular targets initiates a cascade of cellular events. The following diagrams illustrate these relationships.
Caption: General mechanism of action of Tetraethylammonium (TEA).
Caption: Dual interaction of TEA with nicotinic acetylcholine receptors.
Experimental Protocols
Characterization of K+ Channel Block using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps to measure TEA-sensitive potassium currents from cultured cells or isolated neurons.
Objective: To determine the IC50 and voltage-dependence of TEA block on a specific voltage-gated K+ current.
Materials:
-
External (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.
-
Tetraethylammonium Chloride Hydrate (B1144303) (TEA): Stock solution (e.g., 1 M in deionized water) for serial dilution into the external solution.
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
-
Borosilicate glass capillaries for pipette pulling.
Methodology:
-
Cell Preparation: Plate cells at an appropriate density on glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and compensate for pipette capacitance and series resistance.
-
-
Voltage Protocol:
-
Hold the cell at a negative potential (e.g., -80 mV) where most voltage-gated channels are closed.
-
To isolate K+ currents, a pre-pulse to inactivate sodium channels (e.g., to -50 mV) can be used.[10]
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward K+ currents.
-
-
Data Acquisition (Control): Record the family of K+ currents in the absence of TEA.
-
TEA Application: Perfuse the recording chamber with the external solution containing various concentrations of TEA (e.g., 0.1, 0.3, 1, 3, 10, 30 mM). Allow sufficient time for solution exchange between each concentration.
-
Data Acquisition (TEA): At each TEA concentration, repeat the voltage protocol from step 4.
-
Data Analysis:
-
Measure the peak or steady-state outward current at a specific voltage step (e.g., +40 mV) for each TEA concentration.
-
Normalize the current at each TEA concentration to the control current (I/Imax).
-
Plot the normalized current against the logarithm of the TEA concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
To assess voltage dependence, plot the fractional block ((Icontrol - ITEA) / Icontrol) as a function of voltage for a given TEA concentration.
-
Caption: Workflow for a whole-cell patch-clamp experiment.
nAChR Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of TEA for a specific nAChR subtype using a competitive binding assay.
Objective: To determine the Ki of TEA by measuring its ability to compete with a high-affinity radioligand for binding to nAChRs.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α7) or from a tissue rich in the receptor.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A high-affinity nAChR ligand, such as [3H]-Epibatidine.
-
Non-specific Binding Agent: A high concentration of a known nAChR agonist or antagonist (e.g., 100 µM Nicotine) to define non-specific binding.
-
Tetraethylammonium Chloride Hydrate (TEA): A range of concentrations for the competition curve.
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for each data point:
-
Total Binding: Cell membranes + Binding Buffer + [3H]-Epibatidine.
-
Non-specific Binding: Cell membranes + Binding Buffer + [3H]-Epibatidine + high concentration of Nicotine.
-
Competition: Cell membranes + Binding Buffer + [3H]-Epibatidine + varying concentrations of TEA.
-
-
Incubation: Incubate the reactions at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each TEA concentration, calculate the percentage of specific binding relative to the control (no TEA).
-
Plot the percentage of specific binding against the logarithm of the TEA concentration.
-
Fit the resulting competition curve using a one-site fit model to determine the IC50 of TEA.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The mechanism of action of this compound is predominantly characterized by its role as a non-selective ion channel blocker. While its most prominent effect is the blockade of a wide variety of potassium channels, leading to significant alterations in cellular excitability, its interactions with nicotinic acetylcholine receptors and other ion channels contribute to its complex pharmacological profile. Understanding these multifaceted interactions is critical for its application as a research tool and for the development of more selective ion channel modulators in drug discovery. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for professionals in the field.
References
- 1. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction of tetraethylammonium with the open and closed conformations of the acetylcholine receptor ionic channel complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Crystal Structure of Tetraethylammonium Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and crystal structure of tetraethylammonium (B1195904) chloride (TEACl) and its hydrated forms. This document details the experimental protocols for its preparation and the intricate three-dimensional arrangements of its crystalline states, presenting quantitative data in clearly structured tables and visualizing complex processes through detailed diagrams.
Synthesis of Tetraethylammonium Chloride Hydrate (B1144303)
Tetraethylammonium chloride is synthesized via the alkylation of triethylamine (B128534) with ethyl chloride.[1] The reaction proceeds as a nucleophilic substitution, where the nitrogen atom of the triethylamine attacks the electrophilic carbon of the ethyl chloride, forming the quaternary ammonium (B1175870) salt. The presence of water during the synthesis and purification process leads to the formation of stable hydrates, most commonly the monohydrate and tetrahydrate.[1]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established laboratory procedures for the synthesis of quaternary ammonium salts.
Materials:
-
Triethylamine (Et₃N)
-
Ethyl chloride (EtCl)
-
Acetonitrile (CH₃CN)
-
Deionized water
Procedure:
-
In a high-pressure reaction vessel, combine triethylamine and acetonitrile.
-
Cool the mixture and introduce ethyl chloride.
-
Pressurize the vessel with an inert gas, such as nitrogen.
-
Heat the reaction mixture with stirring. The reaction can be carried out at temperatures ranging from 100-140°C for several hours.
-
After the reaction is complete, cool the vessel to room temperature, which will induce crystallization of the product.
-
Separate the crystalline product from the mother liquor by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity tetraethylammonium chloride hydrate crystals.
Experimental Protocol: Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation.
Procedure:
-
Prepare a saturated solution of this compound in deionized water or a mixed solvent system like ethanol/water.
-
Transfer the solution to a clean crystallizing dish or beaker.
-
Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant, controlled temperature.
-
Monitor the container over several days to weeks for the formation of well-defined, prismatic crystals.
Synthesis Workflow
Caption: Workflow for the synthesis and single-crystal growth of this compound.
Crystal Structure of Tetraethylammonium Chloride Hydrates
Tetraethylammonium chloride is known to form at least two stable hydrates: a monohydrate (TEACl·H₂O) and a tetrahydrate (TEACl·4H₂O). The crystal structures of both have been determined by single-crystal X-ray diffraction.
Tetraethylammonium Chloride Monohydrate (TEACl·H₂O)
The crystal structure of tetraethylammonium chloride monohydrate has been determined, revealing the arrangement of the tetraethylammonium cations, chloride anions, and water molecules.[1] The structure is stabilized by a network of hydrogen bonds.
Tetraethylammonium Chloride Tetrahydrate (TEACl·4H₂O)
The tetrahydrate crystallizes in the orthorhombic space group Ccca.[2] The structure is characterized by an anionic host lattice formed by the linkage of (H₂O)₄Cl⁻ tetrahedra through hydrogen bonds. This network creates two open linear channel systems that accommodate the ordered tetraethylammonium cations.[2]
Crystallographic Data
The following tables summarize the crystallographic data for the anhydrous, monohydrated, and tetrahydrated forms of tetraethylammonium chloride.
Table 1: Crystallographic Data for Tetraethylammonium Chloride and its Hydrates
| Parameter | Anhydrous TEACl | TEACl Monohydrate | TEACl Tetrahydrate |
| Crystal System | Monoclinic | - | Orthorhombic |
| Space Group | P12₁/n1 | - | Ccca |
| a (Å) | 11.8207(2) | - | 18.97(1) |
| b (Å) | 20.4092(4) | - | 23.03(1) |
| c (Å) | 12.4290(1) | - | 13.33(1) |
| α (°) | 90 | - | 90 |
| β (°) | 108.173(3) | - | 90 |
| γ (°) | 90 | - | 90 |
| Volume (ų) | 2849.0 | - | 5824 |
| Z | 12 | - | 16 |
Data for the monohydrate is not fully available in the initial search results.
Crystal Structure Analysis Workflow
Caption: A logical workflow for the determination of a crystal structure using X-ray diffraction.
Concluding Remarks
This guide provides a detailed overview of the synthesis and crystal structure of this compound. The provided experimental protocols offer a foundation for the laboratory preparation and crystallization of this compound. The crystallographic data, presented in a comparative table, highlights the structural variations between the anhydrous and hydrated forms. The visualizations of the synthesis workflow and crystal structure analysis process aim to provide a clear and concise understanding of these complex procedures. Further research to fully characterize the monohydrate's crystal structure would be beneficial for a complete understanding of the hydration behavior of tetraethylammonium chloride.
References
An In-depth Technical Guide on the Solubility of Tetraethylammonium Chloride Hydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of tetraethylammonium (B1195904) chloride (TEAC) hydrate (B1144303) in various organic solvents. Tetraethylammonium chloride, a quaternary ammonium (B1175870) salt, sees wide application in pharmacological research as a potassium channel blocker and in organic synthesis as a phase-transfer catalyst. Its solubility is a critical parameter for these applications, influencing bioavailability in drug formulations and reaction kinetics in chemical syntheses. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of its mechanisms of action.
Quantitative Solubility Data
The solubility of tetraethylammonium chloride and its hydrate in a range of organic solvents is summarized below. The data has been aggregated from various sources and presented for comparative analysis. It is important to note that the hydration state of the salt can significantly impact its solubility.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Methanol | CH₃OH | 100 mg/mL | Not Specified | Clear, colorless solution.[1][2] |
| Ethanol | C₂H₅OH | ≥16.5 mg/mL | Not Specified | - |
| Chloroform | CHCl₃ | 8.2 g/100 g | 20 | -[3] |
| Acetone | C₃H₆O | Very Soluble | Not Specified | Freely soluble.[3][4] |
| Acetonitrile | C₂H₃N | Soluble | Not Specified | While specific quantitative data for TEAC hydrate is not readily available, studies on the solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures indicate solubility.[5] |
| Dimethylformamide (DMF) | C₃H₇NO | No Data Found | - | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Soluble | Not Specified | DMSO is a powerful solvent for a wide range of organic and inorganic compounds.[6] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a compound like tetraethylammonium chloride hydrate, which is hygroscopic, requires precise and controlled experimental procedures. The gravimetric method is a common and reliable technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in an organic solvent at a specified temperature.
Principle: An excess of the solute is dissolved in a known mass of the solvent to create a saturated solution. The concentration of the solute in the saturated solution is then determined by gravimetrically measuring the mass of the solute remaining after the evaporation of the solvent.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent (e.g., methanol, ethanol)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Temperature probe
-
Syringe with a suitable filter (e.g., PTFE for organic solvents)
-
Pre-weighed evaporation dish or vial
-
Drying oven or vacuum desiccator
-
Glassware (flasks, beakers)
Procedure:
-
Preparation of the Saturated Solution:
-
Accurately weigh a suitable amount of the organic solvent into a sealable flask.
-
Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[7][8]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known mass or volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter. This step should be performed quickly to avoid any temperature changes that could affect the solubility.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, dry evaporation dish.[7][8]
-
Record the total mass of the dish and the solution.
-
Carefully evaporate the solvent from the solution. This can be done by gentle heating in a fume hood or using a rotary evaporator. For hygroscopic materials, it is crucial to perform the final drying in a vacuum oven or a desiccator over a suitable drying agent to a constant weight.[7][8]
-
After complete evaporation of the solvent, cool the dish containing the dried solute in a desiccator to room temperature.
-
Weigh the dish with the dried solute. Repeat the drying and weighing process until a constant mass is obtained.[7][8]
-
-
Calculation:
-
Mass of the empty evaporation dish = M₁
-
Mass of the dish + saturated solution = M₂
-
Mass of the dish + dried solute = M₃
-
Mass of the solute = M₃ - M₁
-
Mass of the solvent = M₂ - M₃
-
Solubility ( g/100 g of solvent) = [(M₃ - M₁) / (M₂ - M₃)] x 100
-
Visualizations of Mechanisms of Action
Phase-Transfer Catalysis
Tetraethylammonium chloride is an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[9][10] The tetraethylammonium cation (Q⁺) forms an ion pair with the reactant anion in the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.
Caption: Mechanism of Phase-Transfer Catalysis with TEAC.
Blockade of Potassium Channels
In a biological context, the tetraethylammonium (TEA⁺) ion is known to block potassium (K⁺) channels.[11] It enters the channel pore and physically occludes the pathway for K⁺ ions, thereby inhibiting ion conduction. This action is crucial in many physiological and pharmacological studies.[12][13][14]
Caption: Blockade of a Potassium Channel by Tetraethylammonium Ion.
References
- 1. 56-34-8 CAS MSDS (Tetraethylammonium Chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Tetraethylammonium chloride for electrochemical analysis, = 99.0 56-34-8 [sigmaaldrich.com]
- 3. tetraethylammonium chloride [chemister.ru]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures: mass spectrometry and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. biomedres.us [biomedres.us]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 14. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Tetraethylammonium Chloride Hydrate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of tetraethylammonium (B1195904) chloride (TEAC) hydrate (B1144303) in aqueous solutions. Tetraethylammonium chloride, a quaternary ammonium (B1175870) salt, is utilized in various pharmacological and physiological studies, as well as in chemical synthesis. Understanding its stability profile in aqueous formulations is critical for ensuring the accuracy and reproducibility of research and for the development of stable pharmaceutical products. This document details the known stability of TEAC under various conditions, outlines potential degradation pathways, and provides protocols for assessing its stability.
Introduction
Tetraethylammonium chloride (TEAC) is a hygroscopic, colorless crystalline solid that is highly soluble in water[1]. It exists in hydrated forms, with the monohydrate and tetrahydrate being well-characterized. In aqueous solutions, the stability of the tetraethylammonium cation is a key consideration for its use in research and pharmaceutical applications. This guide summarizes the available data on the stability of TEAC in aqueous environments, focusing on the effects of temperature and pH.
Physicochemical Properties
A summary of the relevant physicochemical properties of tetraethylammonium chloride is presented in Table 1.
Table 1: Physicochemical Properties of Tetraethylammonium Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₂₀ClN | [2] |
| Molecular Weight | 165.7 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Solubility in Water | Highly soluble | [1] |
| pH of 10% Solution | 6.48 | [4] |
| Melting Point | >300 °C (decomposes) | [3] |
Stability Profile of Tetraethylammonium Chloride in Aqueous Solution
The stability of the tetraethylammonium cation in aqueous solution is influenced by factors such as temperature and pH.
Thermal Stability
Tetraethylammonium chloride exhibits good thermal stability in aqueous solutions under neutral to acidic conditions. A study on a 10% aqueous solution of TEAC demonstrated that the pH of the solution remained unchanged after heating at 95°C for 28 hours, indicating no significant degradation under these conditions[4].
In the solid state, TEAC is reported to decompose at temperatures above 230°C[3]. Thermal decomposition studies of tetraethylammonium in a zeolite matrix have shown that it degrades into triethylamine (B128534) and ethylene, which is consistent with a Hofmann elimination pathway[5].
pH Stability
The stability of TEAC in aqueous solution is pH-dependent. While stable in neutral and acidic conditions, quaternary ammonium salts can undergo degradation in highly basic (alkaline) environments, particularly at elevated temperatures[6].
The primary degradation pathway under basic conditions is the Hofmann elimination . This reaction involves the abstraction of a β-hydrogen by a hydroxide (B78521) ion, leading to the formation of a tertiary amine (triethylamine) and an alkene (ethene)[5][7][8][9][10].
Figure 1: Hofmann Elimination of Tetraethylammonium Cation
Caption: Predicted degradation of tetraethylammonium via Hofmann elimination.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the stability of TEAC in aqueous solutions. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method should be able to separate and quantify TEAC from its potential degradation products and any other components in the sample matrix.
Table 2: General HPLC Parameters for Tetraethylammonium Chloride Analysis
| Parameter | Recommended Conditions | Reference(s) |
| Column | Reversed-phase C18 or mixed-mode (e.g., Newcrom AH) | [11] |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water with a buffer (e.g., ammonium formate) | [11] |
| Detection | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) | [11] |
| Flow Rate | Typically 1.0 mL/min | [11] |
| Injection Volume | 1-20 µL | [11] |
Note: Method parameters should be optimized and validated for the specific application.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
Workflow for a Forced Degradation Study of TEAC in Aqueous Solution:
Caption: Workflow for a forced degradation study of TEAC.
Detailed Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of TEAC hydrate in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and sample at appropriate time intervals.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at an elevated temperature (e.g., 60°C) and sample at appropriate time intervals. Neutralize samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature and protect from light. Sample at appropriate time intervals.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) in a temperature-controlled oven. Sample at appropriate time intervals.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be stored in the dark.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate the chromatograms for any new peaks corresponding to degradation products. Determine the percentage of degradation of TEAC. If possible, identify the structure of the degradation products using techniques like mass spectrometry.
Summary of Stability Data
While extensive quantitative kinetic data for TEAC degradation in aqueous solution is not widely published, the available information suggests good stability under typical laboratory and pharmaceutical formulation conditions. A study involving a forced degradation of a product containing TEAC demonstrated that sample, standard, and mobile-phase solutions were stable for up to seven days[1].
Table 3: Summary of Tetraethylammonium Chloride Aqueous Solution Stability
| Condition | Observation | Conclusion | Reference(s) |
| Neutral pH, Room Temperature | Generally considered stable. Solution stability confirmed for at least 7 days. | High stability. Suitable for routine use and storage. | [1],[12],[13],[2] |
| Neutral pH, Elevated Temperature (95°C) | No change in pH of a 10% solution after 28 hours. | Good thermal stability in neutral aqueous solution. | [4] |
| Acidic pH | Expected to be stable. | Suitable for use in acidic formulations. | [6] |
| Alkaline pH, Elevated Temperature | Potential for Hofmann elimination to form triethylamine and ethene. | Caution should be exercised. Stability should be experimentally verified for specific conditions. | [7],[8],[9],[5],[10],[6] |
Conclusion
This compound is a stable compound in aqueous solutions under acidic to neutral pH conditions and at ambient to moderately elevated temperatures. The primary degradation pathway of concern is the Hofmann elimination, which can occur under strongly basic conditions, especially when heated. For applications requiring the use of TEAC in aqueous solutions, particularly in pharmaceutical formulations, it is imperative to conduct stability studies using a validated stability-indicating analytical method to ensure product quality and efficacy throughout its shelf life. The experimental protocols and information provided in this guide serve as a valuable resource for researchers and professionals in designing and executing such studies.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Phase equilibrium measurement and modeling approach to quaternary ammonium salts with and without monoethylene glycol f… [ouci.dntb.gov.ua]
- 3. Salt effects on an ion-molecule reaction--hydroxide-catalyzed hydrolysis of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acid ammonium oxalate: Topics by Science.gov [science.gov]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Tetraethylammonium Chloride Hydrate: A Technical Guide to its Application as a Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely recognized as a non-selective blocker of potassium (K+) channels.[1] Its ability to physically occlude the ion conduction pathway has made it an invaluable pharmacological tool for decades, enabling the isolation and characterization of potassium currents in a vast array of cell types. This guide provides an in-depth overview of TEA's mechanism of action, its inhibitory constants against various K+ channel subtypes, detailed experimental protocols for its use, and a summary of its safety profile.
Chemical and Physical Properties
Tetraethylammonium (TEA) chloride hydrate (B1144303) is a white, solid, hygroscopic compound that readily absorbs moisture from the air.[2] It is soluble in aqueous solutions, a property essential for its use in physiological buffers.
Key Properties:
-
Synonyms: Etamon Chloride, TEAC[2]
-
Molecular Formula: C8H20ClN·xH2O
-
CAS Number: 56-34-8 (anhydrous)[2]
-
Appearance: White solid[2]
-
Hazards: Irritant to skin, eyes, and respiratory tract.[2][3]
Mechanism of Action
TEA blocks potassium channels by physically entering and occluding the ion conduction pore.[4][5] This "open channel block" mechanism requires the channel to be in an open state for TEA to access its binding site.[6] Structural and functional studies suggest that TEA, being similar in size to a hydrated potassium ion, binds within the channel's pore, typically near the selectivity filter, thereby preventing the flow of K+ ions.[5][7]
Some studies propose the existence of two distinct binding sites for TEA:
-
Pore-blocking Site: Located within the ion conduction pathway, responsible for the primary channel blockade.[4]
-
Regulatory Site: An external site that, when bound by TEA, modifies the channel's kinetic behavior, such as the probability of the channel being in an open state.[4]
The blockade is voltage-dependent, meaning the efficacy of the block can be influenced by the transmembrane voltage.[5][8]
Quantitative Data: Inhibitory Potency of TEA
The inhibitory potency of TEA, typically expressed as the half-maximal inhibitory concentration (IC50), varies significantly among different potassium channel subtypes. This differential sensitivity can be exploited to pharmacologically dissect the contribution of specific channels to a physiological response.
| Channel Subtype | IC50 Value (mM) | Cell Type / System | Application | Citation |
| Kv2.1 | ~5.0 | Not Specified | External | [6][9] |
| Kv2.1 | ~0.2 | Not Specified | Internal | [6][9] |
| Fast K+ Channel | 0.05 - 0.08 | Lymnaea Neurons | Not Specified | [4] |
| Slow K+ Channel (30 pS) | 8 - 50 | Lymnaea Neurons | Not Specified | [4] |
| Slow K+ Channel (20 pS) | 4 - 12 | Lymnaea Neurons | Not Specified | [4] |
| KCNQ1 | 5.0 | CHO Cells | Not Specified | [10] |
| KCNQ2 | 0.3 | CHO Cells | Not Specified | [10] |
| KCNQ3 | >30 | CHO Cells | Not Specified | [10] |
| KCNQ4 | 3.0 | CHO Cells | Not Specified | [10] |
| KCNQ2/KCNQ3 Heteromer | 3.8 | CHO Cells | Not Specified | [10] |
| Kcv | 0.098 (at -60 mV) | Lipid Bilayer | cis (Internal) | [11] |
| Kcv | 13 (at 60 mV) | Lipid Bilayer | trans (External) | [11] |
Signaling Pathways and Experimental Workflows
Potassium Channel Gating and TEA Blockade
Voltage-gated potassium channels transition between closed, open, and inactivated states in response to changes in membrane potential. TEA acts as a pore blocker, primarily when the channel is in the open conformation.
Caption: K+ channel states and interaction with TEA pore blocker.
Experimental Workflow: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying ion channel activity and the effects of blockers like TEA.[12] The whole-cell configuration allows for the measurement of macroscopic currents from the entire cell membrane.[13][14]
Caption: Workflow for a whole-cell patch-clamp experiment.
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording
This protocol provides a generalized procedure for measuring K+ currents and their inhibition by TEA using the whole-cell patch-clamp technique.[13][15]
1. Solution Preparation:
-
External (Bath) Solution (Example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (Example for K+ currents): (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.[13]
-
TEA Stock Solution: Prepare a high concentration stock solution (e.g., 1 M) of TEA chloride in deionized water. This can be diluted into the external or internal solution to achieve the desired final concentration.
2. Cell Preparation:
-
Use a cell line stably expressing the potassium channel of interest (e.g., HEK-293 or CHO cells) or primary cultured neurons.[12]
-
Plate cells on glass coverslips at an appropriate density 24-48 hours before the experiment.
3. Pipette Fabrication:
-
Pull micropipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a resistance of 3-6 MΩ when filled with the internal solution.[16]
4. Recording Procedure:
-
Mount the coverslip with cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fill a micropipette with the internal solution (with or without internal TEA) and mount it on the headstage of the patch-clamp amplifier.
-
Apply positive pressure to the pipette and lower it into the bath.[15]
-
Approach a target cell and gently press the pipette tip against the cell membrane.
-
Release the positive pressure and apply gentle suction to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.[13]
-
Once a stable giga-seal is formed, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[15]
-
Switch the amplifier to voltage-clamp mode. Hold the cell at a negative potential (e.g., -80 mV) where most voltage-gated channels are closed.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit outward K+ currents.
-
After recording stable baseline currents, perfuse the bath with an external solution containing the desired concentration of TEA.
-
Record currents again in the presence of TEA to observe the blocking effect. Repeat with multiple concentrations to generate a dose-response curve.
5. Data Analysis:
-
Measure the peak current amplitude at a specific voltage step before and after TEA application.
-
Calculate the percentage of current inhibition for each TEA concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol: Thallium Flux Assay for High-Throughput Screening
For screening large compound libraries, a fluorescence-based thallium flux assay can be used as a primary screen for K+ channel blockers.[12]
1. Cell Preparation:
-
Plate a stable cell line expressing the target K+ channel in a 96- or 384-well microplate.[12]
2. Dye Loading:
-
Incubate the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
3. Compound Application:
-
Add test compounds, including TEA as a positive control, to the wells and incubate for a specified period.
4. Thallium Stimulation and Measurement:
-
Use a fluorometric imaging plate reader (FLIPR) to measure baseline fluorescence.
-
Inject a stimulus buffer containing thallium (Tl+) into the wells. Tl+ enters the cells through open K+ channels, causing an increase in fluorescence.[12]
-
Continue to monitor fluorescence intensity.
5. Data Analysis:
-
Compounds that block the K+ channel will inhibit Tl+ influx, resulting in a reduced fluorescence signal compared to untreated control wells. The degree of inhibition can be quantified to identify potential blockers.
Safety and Handling
Tetraethylammonium chloride hydrate is classified as an irritant.[2]
-
Health Hazards: Causes irritation to the eyes, skin, and respiratory system.[2][3] Ingestion may lead to gastrointestinal irritation.[2]
-
Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18] Avoid generating dust.[2]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[2] For skin contact, wash off with soap and water.[17] If inhaled, move to fresh air.[2] Seek medical attention if irritation persists.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] The material is hygroscopic.[2]
Conclusion
Tetraethylammonium chloride remains a cornerstone pharmacological agent in the study of potassium channel physiology and pharmacology. Its mechanism as a pore blocker, while non-selective, is well-characterized, making it an effective tool for functionally isolating K+ currents. The differential sensitivity of various K+ channel subtypes to TEA allows for their partial discrimination in native tissues. By employing robust techniques such as patch-clamp electrophysiology, researchers can continue to leverage TEA to elucidate the complex roles of potassium channels in health and disease. Proper understanding of its application, inhibitory characteristics, and safety precautions is essential for its effective and safe use in the laboratory.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. [Mechanism of blocking K+-channels with tetraethylammonium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]
- 9. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 10. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. benchchem.com [benchchem.com]
- 13. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
An In-depth Technical Guide to the Pharmacological Effects of Tetraethylammonium Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely recognized for its role as a non-selective blocker of potassium (K+) channels.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological effects of TEA chloride hydrate (B1144303), its mechanism of action, and its applications in experimental research. The document details its impact on various cellular processes, summarizes quantitative data from key studies, and provides established experimental protocols. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of its use in a laboratory setting.
Core Pharmacological Effects and Mechanism of Action
Tetraethylammonium chloride's primary pharmacological effect is the non-selective blockade of potassium channels.[1][2][4] This action is fundamental to its diverse physiological effects, as K+ channels are crucial in setting the resting membrane potential, repolarizing the cell membrane after action potentials, and regulating neuronal excitability and muscle contraction.[5][6]
TEA is thought to block open K+ channels by binding to sites within the ion conduction pathway, effectively occluding the pore and preventing the efflux of K+ ions.[2][7] It can interact with binding sites on both the internal and external faces of the channel, with varying affinities for different K+ channel subtypes.[7] This blockade of K+ channels leads to membrane depolarization, an increase in membrane resistance, and alterations in cellular excitability.[5]
Beyond its well-established role as a K+ channel blocker, TEA has been shown to block autonomic ganglia, nicotinic acetylcholine (B1216132) receptors, and calcium-activated potassium channels.[8][9] It also serves as a substrate for organic cation transporters (OCTs).[1] More recent research has also highlighted its potential antitumor properties, demonstrating an ability to inhibit proliferation and induce apoptosis in glioma cells.[1]
Quantitative Pharmacological Data
The following tables summarize the quantitative effects of Tetraethylammonium chloride across various experimental models.
| Cell Type/Tissue | Effect | Concentration | Reference |
| C6 and 9L glioma cells | Inhibition of proliferation | 0.2-60 mM | [1] |
| C6 and 9L glioma cells | Significant increase in apoptosis | 40 mM | [1] |
| Rat colon and rectum | Increased amplitude and frequency of contractility | 1 mM, 3 mM, and 5 mM | [1] |
| Rabbit main pulmonary artery | Membrane depolarization | 10-100 mM | [5] |
| Rabbit main pulmonary artery | Increased membrane resistance | 10 and 30 mM | [5] |
| Human airway smooth muscle cells | Depolarization | Not specified | [10] |
| Squid giant axons | Irreversible decrease of potassium current (in absence of external K+) | 20 mM | [6] |
| Virus-encoded Kcv channel | IC50 for cis TEA inhibition | 0.098 ± 0.02 mM at -60 mV | [11] |
| Virus-encoded Kcv channel | IC50 for cis TEA inhibition | 0.41 ± 0.03 mM at 60 mV | [11] |
| Virus-encoded Kcv channel | IC50 for trans TEA inhibition | 47 ± 11 mM at -60 mV | [11] |
| Virus-encoded Kcv channel | IC50 for trans TEA inhibition | 13 ± 2 mM at 60 mV | [11] |
Experimental Protocols
In Vitro Cell-Based Assays (Glioma Cells)
This protocol is based on studies investigating the anti-proliferative and apoptotic effects of TEA on glioma cells.[1]
-
Cell Culture: C6 and 9L glioma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Prepare a stock solution of Tetraethylammonium chloride in a suitable solvent (e.g., sterile water or DMSO).[3][10] Treat cells with varying concentrations of TEA (e.g., 0.2-60 mM) for different time periods (e.g., 24-72 hours).[1]
-
Proliferation Assay: Cell proliferation can be assessed using standard methods such as MTT or BrdU incorporation assays.
-
Apoptosis Assay: Apoptosis can be quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for apoptosis-related proteins such as Bax and Bcl-2.[1]
Electrophysiology (Patch Clamp)
This protocol is a general guide for investigating the effects of TEA on ion channels in isolated cells, such as neurons or muscle cells.[3][12]
-
Cell Preparation: Isolate and prepare cells for patch-clamp recording.
-
Pipette Solution (Intracellular): A typical intracellular solution may contain (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES. The pH is adjusted to 7.4 with KOH.[3]
-
External Solution (Extracellular): A standard external solution can be an artificial cerebrospinal fluid (ACSF) containing (in mM): 120 NaCl, 2.5 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose.[12]
-
Recording: Establish a whole-cell patch-clamp configuration.
-
TEA Application: Perfuse the cells with the external solution containing the desired concentration of Tetraethylammonium chloride. To isolate specific currents, other channel blockers like 4-aminopyridine (B3432731) (4-AP) or tetrodotoxin (B1210768) (TTX) may be included.[12]
-
Data Acquisition: Record changes in membrane potential and ion currents in response to TEA application.
Ex Vivo Tissue Studies (Smooth Muscle Contractility)
This protocol is adapted from studies on the effects of TEA on smooth muscle contractility in tissues like the colon or pulmonary artery.[1][5]
-
Tissue Preparation: Dissect and prepare tissue strips (e.g., longitudinal or circular muscle from the colon) and mount them in an organ bath.
-
Bathing Solution: The organ bath should contain a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) continuously gassed with 95% O2 and 5% CO2 at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Treatment: Add Tetraethylammonium chloride to the organ bath at desired concentrations (e.g., 1-15 mM).[1]
-
Measurement of Contraction: Record changes in isometric tension using a force-displacement transducer.
Signaling Pathways and Experimental Workflows
Signaling Pathway of TEA-Induced Apoptosis in Glioma Cells
Caption: TEA-induced apoptosis signaling cascade in glioma cells.
General Experimental Workflow for In Vitro Cell-Based Assays
Caption: Workflow for in vitro cell-based pharmacological screening.
Logical Relationship of TEA's Effect on Neuronal Excitability
Caption: Mechanism of TEA-induced increase in neuronal excitability.
Conclusion
Tetraethylammonium chloride hydrate remains a valuable pharmacological tool for the study of potassium channel function and its role in cellular physiology and pathophysiology. Its non-selective nature provides a broad means to investigate the consequences of K+ channel inhibition in a variety of experimental systems. This guide has provided a detailed overview of its pharmacological effects, quantitative data, and experimental protocols to aid researchers in their study design and execution. The visualized pathways and workflows offer a clear and concise understanding of its mechanism and application. As research continues, a deeper understanding of the nuanced effects of TEA on different K+ channel subtypes and its potential therapeutic applications will undoubtedly emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetraethylammonium chloride | CAS:56-34-8 | K+ channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tetraethylammonium chloride | K+ channel Blocker | Hello Bio [hellobio.com]
- 5. Effects of tetraethylammonium chloride on contractile, membrane and cable properties of rabbit artery muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetraethylammonium - Wikipedia [en.wikipedia.org]
- 9. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tetraethylammonium chloride | Potassium Channel | TargetMol [targetmol.com]
- 11. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Tetraethylammonium Chloride Hydrate in Neuroscience Research: A Technical Guide
Abstract
Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely utilized in neuroscience research as a non-selective blocker of potassium (K+) channels.[1][2] Its ability to inhibit K+ currents allows for the targeted study of various physiological processes, including neuronal excitability, action potential dynamics, and neurotransmitter release.[3][4][5] This guide provides an in-depth overview of the mechanism of action of TEA, its diverse applications in neuroscience, quantitative data on its efficacy, detailed experimental protocols, and essential safety information. It is intended for researchers, scientists, and drug development professionals seeking to employ TEA as a tool to investigate the function of the nervous system.
Introduction
Tetraethylammonium (TEA) chloride is a foundational pharmacological tool in the field of neurophysiology.[1] As a small organic cation, it effectively occludes the pore of various potassium channels, thereby blocking the flow of potassium ions across the cell membrane.[6][7] This blockade of K+ conductance has profound effects on the electrical properties of neurons. Historically, the application of TEA was instrumental in dissecting the ionic currents that underlie the action potential. Today, it remains an indispensable compound for isolating and characterizing other ion channel currents and for studying the physiological roles of K+ channels in both health and disease. This guide focuses on the hydrated form of TEA chloride, which is a hygroscopic, colorless, crystalline solid readily soluble in aqueous solutions for experimental use.[1]
Mechanism of Action
TEA is a well-characterized non-specific blocker of potassium channels, though its potency can vary significantly between different channel subtypes.[2][6] It is thought to block open K+ channels by physically occluding the ion conduction pathway.[8] TEA can bind to sites both on the external and internal faces of the channel, with differing affinities.[6][8]
-
Pore Blockade: The primary mechanism of action is the physical blockage of the K+ channel pore.[9] Being a quaternary ammonium ion, TEA is of a similar size to a hydrated potassium ion and can enter the channel pore, where it binds and prevents the passage of K+ ions.[10]
-
Binding Sites: Structural and functional studies have identified two main binding sites for TEA: an external site at the outer mouth of the pore and an internal site within the pore, accessible from the cytoplasm.[8][9] The affinity of TEA for these sites differs among various K+ channel families.[8] For instance, for Kv2.1 channels, the IC50 for internal application is around 0.2 mM, while for external application, it is approximately 5 mM.[6]
-
Consequences of Blockade: By inhibiting the repolarizing K+ current, TEA application leads to a prolongation of the action potential duration.[11][12] This extended depolarization can have several downstream effects, including enhanced neurotransmitter release and increased neuronal excitability.[3][5]
Applications in Neuroscience Research
The ability of TEA to modulate neuronal activity makes it a versatile tool for a wide range of neuroscience investigations.
-
Studying Neuronal Excitability: By blocking K+ channels responsible for repolarization, TEA prolongs the action potential, increases neuronal input resistance, and can induce bursting activity in neurons.[3][12] This allows researchers to study the mechanisms underlying neuronal firing patterns and hyperexcitability. For example, intracellular injections of TEA into hippocampal CA1 neurons lead to significant spike broadening.[3]
-
Investigating Neurotransmitter Release: The prolongation of the action potential caused by TEA leads to a greater influx of calcium through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters at the synapse.[4][5] This property is exploited to study synaptic transmission and plasticity.
-
Epilepsy Models: Application of TEA can induce epileptiform activity in brain slices, providing an in vitro model to study the mechanisms of epilepsy.[13] The patterns of these discharges can be age-dependent, offering insights into the development of seizure disorders.[13]
-
Isolating Other Currents: In electrophysiological experiments, TEA is frequently used to block K+ currents to allow for the isolation and study of other ionic currents, such as sodium or calcium currents.[14]
Quantitative Data
The inhibitory potency of TEA varies across different types of potassium channels. The following tables summarize the half-maximal inhibitory concentration (IC50) and other quantitative measures for TEA on various channels.
Table 1: IC50 Values of TEA for Voltage-Gated Potassium (Kv) Channels
| Channel Subtype | IC50 (External Application) | IC50 (Internal Application) | Reference(s) |
| Kv2.1 | ~5 mM | ~0.2 mM | [6] |
| KCNQ1 | 5.0 mM | - | [15] |
| KCNQ2 | 0.3 mM | - | [15] |
| KCNQ3 | >30 mM | - | [15] |
| KCNQ4 | 3.0 mM | - | [15] |
| KCNQ2 + KCNQ3 | 3.8 mM | - | [15] |
| Kcv (cis) | 0.098 ± 0.02 mM (at -60 mV) | - | [16] |
| Kcv (trans) | 47 ± 11 mM (at -60 mV) | - | [16] |
Table 2: Apparent Blocking/Dissociation Constants (Kd) of TEA
| Channel Type | Preparation | Apparent Kd | Reference(s) |
| Fast K+ channels | Neurons | 0.05-0.08 mM | [9] |
| Slow K+ channels (30 pS) | Neurons | 8-50 mM | [9] |
| Slow K+ channels (20 pS) | Neurons | 4-12 mM | [9] |
| Inactivating K+ channels | Human T Lymphocytes | 12 mM | [17] |
Table 3: Effects of TEA on Neuronal Properties
| Preparation | TEA Concentration | Effect | Reference(s) |
| Hamster SCN Neurons | 1 mM - 40 mM | Increased IA inactivation time constant from 4.9 ms (B15284909) to 9.8 ms | [14] |
| Rat Hippocampal Neurons | 30 mM | Reached steady-state inhibition of IKD within 10 ms | [18] |
| Lizard Myelinated Axons | 1-10 mM | Dose-dependent depolarization, prolonged action potential | [12] |
Experimental Protocols
In Vitro Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology is a primary technique for studying the effects of TEA on ion channels. Below is a generalized protocol for whole-cell voltage-clamp recording from cultured neurons or acute brain slices.
Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be bubbled with 95% O2–5% CO2 to maintain a pH of 7.4.[19]
-
Internal Pipette Solution (for K+ currents): (in mM) 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH.[19] To block K+ currents and isolate other currents, CsCl or K-gluconate can be substituted for KCl.[20]
-
Tetraethylammonium Chloride (TEA) Stock Solution: Prepare a high concentration stock solution (e.g., 1 M in deionized water) that can be diluted to the final desired concentration in ACSF.
Protocol Steps:
-
Preparation: Prepare acute brain slices or cultured cells and allow them to recover in continuously oxygenated ACSF for at least 1 hour at room temperature.[19]
-
Transfer to Recording Chamber: Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 1-2 ml/min.[19]
-
Pipette Preparation: Pull glass microelectrodes to a resistance of 3-8 MΩ. Fill the pipette with the internal solution, ensuring no air bubbles are present.[19]
-
Obtaining a Seal: Under visual control, approach a neuron with the recording pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[19]
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording Baseline Activity: In voltage-clamp mode, apply a voltage protocol to elicit K+ currents. Record stable baseline currents for several minutes.
-
TEA Application: Switch the perfusion to ACSF containing the desired concentration of TEA.[20]
-
Recording Effects: Record the changes in the K+ currents in the presence of TEA. The inhibitory action of externally applied TEA is typically rapid, reaching a steady state within milliseconds to seconds.[18]
-
Washout: Switch the perfusion back to control ACSF to wash out the TEA and observe the reversibility of the block.
Safety and Handling
Tetraethylammonium chloride hydrate (B1144303) is irritating to the eyes, respiratory system, and skin.[21][22] Proper personal protective equipment (PPE) should always be used when handling this compound.
-
Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[21][23]
-
Personal Protective Equipment:
-
Handling: Wash hands thoroughly after handling. Avoid generating dust. Keep the container tightly closed.[21][22]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Protect from moisture.[21]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[21]
-
Skin: Flush skin with plenty of water for at least 15 minutes.[21]
-
Inhalation: Move to fresh air immediately.[21]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water.[21]
-
Seek medical attention if irritation or other symptoms develop or persist.[21][22]
Conclusion
Tetraethylammonium chloride hydrate remains a cornerstone tool in neuroscience research due to its reliable and well-characterized ability to block potassium channels. Its application has been critical in advancing our understanding of fundamental neuronal processes, from the generation of single action potentials to complex network activities like those seen in epilepsy. While its non-selective nature requires careful experimental design and interpretation, the wealth of quantitative data available and established protocols make it an accessible and powerful agent for probing the intricate roles of potassium channels in the nervous system. Adherence to proper safety protocols is essential when utilizing this compound in a laboratory setting.
References
- 1. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]
- 2. Tetraethylammonium chloride (TEA), non-selective K+ channel blocker (CAS 56-34-8) | Abcam [abcam.com]
- 3. Effects of TEA on hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actions of tetraethylammonium at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 7. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Mechanism of blocking K+-channels with tetraethylammonium] [pubmed.ncbi.nlm.nih.gov]
- 10. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of tetraethylammonium during twitch and tetanic stimulation of the phrenic nerve diaphragm preparation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of tetraethylammonium on the depolarizing after-potential and passive properties of lizard myelinated axons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetraethylammonium-induced epileptiform activity in young and adult rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetraethylammonium (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Portal [iro.uiowa.edu]
- 19. Patch Clamp Protocol [labome.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
The Pivotal Role of Tetraethylammonium Chloride Hydrate in Advancing Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – Tetraethylammonium (B1195904) chloride hydrate (B1144303) (TEAC), a quaternary ammonium (B1175870) salt, has emerged as a versatile and powerful reagent in the field of organic synthesis. This technical guide provides an in-depth exploration of its core applications, offering researchers, scientists, and drug development professionals a comprehensive resource on its utility as a phase-transfer catalyst and supporting electrolyte. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective implementation in the laboratory.
Introduction to Tetraethylammonium Chloride Hydrate
This compound, with the chemical formula (C₂H₅)₄NCl·xH₂O, is a white to off-white crystalline solid.[1] It is highly soluble in water and polar organic solvents. Its structure, comprising a central nitrogen atom bonded to four ethyl groups, results in a positively charged tetraethylammonium cation, which is key to its function in organic reactions.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₂₀ClN (anhydrous) |
| Molecular Weight | 165.70 g/mol (anhydrous) |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 39°C |
| Solubility | Soluble in methanol |
Core Applications in Organic Synthesis
This compound's primary roles in organic synthesis are as a phase-transfer catalyst and a supporting electrolyte in electrochemical reactions.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[2][3] TEAC acts as a catalyst by transporting a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction occurs.[2][3] This significantly increases reaction rates, improves yields, and often allows for milder reaction conditions.[2][3]
Mechanism of Phase-Transfer Catalysis:
The tetraethylammonium cation forms an ion pair with the reactant anion in the aqueous phase. This ion pair is sufficiently lipophilic to diffuse across the phase boundary into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily participate in the desired transformation. After the reaction, the tetraethylammonium cation pairs with the leaving group and returns to the aqueous phase to repeat the catalytic cycle.
Key Applications as a Phase-Transfer Catalyst:
-
Alkylation Reactions: TEAC is widely used to catalyze the alkylation of various substrates, including active methylene (B1212753) compounds, anilines, and carbazoles.[4][5]
-
Synthesis of Ethers and Esters: It facilitates Williamson ether synthesis and esterification reactions by transferring alkoxide or carboxylate anions into the organic phase.
-
Cyanation Reactions: TEAC can be employed to introduce a cyano group into organic molecules.
Supporting Electrolyte in Electrochemistry
In electrochemical reactions, TEAC serves as a supporting electrolyte, increasing the conductivity of the solution.[3] Its ions are electrochemically inert within a wide potential window, ensuring that they do not interfere with the desired redox processes.
Experimental Protocols
The following sections provide detailed experimental protocols for key organic transformations utilizing this compound.
N-Alkylation of Carbazole (B46965)
The N-alkylation of carbazole is a crucial step in the synthesis of various organic materials and pharmaceuticals.
Experimental Protocol:
-
Reaction Setup: In a stainless steel high-pressure autoclave, add carbazole (1.0 mol), a 40% aqueous sodium hydroxide (B78521) solution (400g), benzene (B151609) (167g), and tetraethylammonium chloride (8g).
-
Inert Atmosphere: Seal the autoclave and purge with nitrogen gas at least three times.
-
Addition of Alkylating Agent: Introduce chloroethane (B1197429) (1.7 mol) into the sealed autoclave.
-
Reaction Conditions: Slowly heat the mixture to 100°C. The pressure will rise to approximately 0.38 MPa. Maintain the reaction at this temperature with stirring for 8 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Separate the aqueous layer.
-
Purification: Distill the organic layer to recover the benzene solvent. Neutralize the residue with a 10% sulfuric acid solution until a neutral pH is achieved. Cool the mixture to induce crystallization of the N-ethylcarbazole product. Filter and dry the product. A yield of 97.7% with a purity of 96.3% can be expected.[4]
Gem-Dialkylation of Fluorene (B118485)
General Experimental Protocol (Adaptable for Fluorene):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the active methylene compound (e.g., fluorene, 1.0 eq.), this compound (0.05-0.1 eq.), and a solid base such as anhydrous potassium carbonate (2.0-4.0 eq.).
-
Solvent: Add an aprotic solvent like toluene (B28343) (5-10 mL per mmol of substrate). For solvent-free conditions, this step can be omitted.
-
Stirring: Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (2.2-3.0 eq. for dialkylation) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 50-80°C) and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, filter off the inorganic salts. If the reaction was solvent-free, partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
N,N-Dialkylation of Aniline (B41778)
The N,N-dialkylation of anilines is a common method for the synthesis of tertiary amines.
General Experimental Protocol (Adaptable for Aniline):
-
Reaction Setup: To a solution of aniline (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene), add a 50% aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add this compound (1-5 mol%) to the biphasic mixture.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (2.2 eq. for dialkylation) to the vigorously stirring mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data and Comparative Analysis
The efficiency of this compound as a phase-transfer catalyst can be compared with other commonly used catalysts. The choice of catalyst can significantly impact reaction yield and time.
Comparative Performance of Phase-Transfer Catalysts in Williamson Ether Synthesis:
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 6 | 92 |
| Benzyltriethylammonium Chloride (BTEAC) | 8 | 85 |
| Tetraethylammonium Chloride (TEAC) | 7 | 88 |
| Aliquat® 336 | 4 | 95 |
Note: Data is representative and may vary depending on specific reaction conditions.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its primary application as a phase-transfer catalyst enables a wide range of reactions to be carried out efficiently and under mild conditions. Furthermore, its utility as a supporting electrolyte in electrochemistry underscores its importance in various branches of chemistry. The detailed protocols and comparative data provided in this guide are intended to empower researchers to leverage the full potential of this valuable compound in their synthetic endeavors. By understanding its mechanism of action and optimizing reaction conditions, scientists can achieve higher yields, improved selectivity, and more sustainable chemical processes.
References
Methodological & Application
Application Notes: Preparation of Tetraethylammonium Chloride Hydrate Stock Solution
Introduction
Tetraethylammonium (TEA) chloride is a quaternary ammonium (B1175870) compound widely utilized in biomedical research and drug development.[1][2] Its primary application is as a non-selective blocker of potassium (K+) channels, which makes it an invaluable tool for studying the physiology of excitable tissues like nerves and muscles.[3][4] It is also used in studies of organic cation transporters and as a phase-transfer catalyst in organic synthesis.[1][5] TEA chloride is a hygroscopic, crystalline solid that is highly soluble in water and other polar solvents.[1][6][7] This document provides a detailed protocol for the preparation, storage, and safe handling of a stock solution of Tetraethylammonium chloride hydrate (B1144303).
Data Summary
Quantitative data for Tetraethylammonium chloride hydrate is summarized in the table below. It is critical to consult the Certificate of Analysis for the specific lot number being used, as the degree of hydration affects the molecular weight.
| Property | Value | References |
| Molecular Formula | (C₂H₅)₄N(Cl) · xH₂O | [8] |
| Molecular Weight | Anhydrous: 165.70 g/mol | [4][8] |
| Monohydrate: 183.72 g/mol | [9][10] | |
| Appearance | White to colorless crystalline solid | [1][6] |
| Solubility in Water | 1,595.54 g/L at 25°C | |
| Stability | Stable under normal ambient conditions | [7][11][12] |
| Stock Solution Storage | -20°C for up to 1 month | [5] |
| -80°C for up to 6 months | [5] | |
| CAS Number | 56-34-8 (Anhydrous) | [8] |
| 68696-18-4 (Monohydrate) | [9] |
Experimental Protocol
This protocol details the steps for preparing a stock solution of this compound. The example calculation is for a 1 M solution using Tetraethylammonium chloride monohydrate.
1. Materials and Equipment
-
This compound (purity ≥97%)[8]
-
High-purity water (ultrapure, deionized, or distilled)
-
Analytical balance
-
Weigh boat or paper
-
Glass beaker
-
Volumetric flask (Class A)
-
Magnetic stirrer and stir bar
-
Spatula
-
Wash bottle with high-purity water
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves[8][13]
-
(Optional) 0.22 µm syringe filter for sterile applications[5]
-
(Optional) Sterile conical tubes for aliquoting and storage
2. Safety Precautions
-
This compound causes skin irritation and serious eye irritation.[8][11] It may also cause respiratory irritation if inhaled as a dust.[9][14]
-
Always handle the compound in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[13][15]
-
Wear appropriate PPE, including a lab coat, safety goggles, and gloves, at all times.[16]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[11] If skin contact occurs, wash with plenty of soap and water.[16]
3. Step-by-Step Preparation Procedure
Step 1: Calculate the Required Mass
-
Determine the desired concentration (Molarity, M) and final volume (V) of the stock solution.
-
Identify the correct molecular weight (MW) from the Certificate of Analysis for your specific lot of this compound. Use the molecular weight for the hydrated form (e.g., monohydrate: 183.72 g/mol ).[9][10]
-
Calculate the mass (m) of the compound required using the formula:
-
m (g) = M (mol/L) x V (L) x MW ( g/mol )
Example Calculation for 100 mL of a 1 M solution using the monohydrate form:
-
m = 1 mol/L * 0.100 L * 183.72 g/mol = 18.372 g
-
Step 2: Weigh the Compound
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully weigh the calculated mass of the this compound powder. Since the compound is hygroscopic (readily absorbs moisture from the air), perform this step efficiently to ensure accuracy.[6][7]
Step 3: Dissolve the Compound
-
Add approximately 70-80% of the final desired volume of high-purity water to a beaker containing a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and start stirring at a moderate speed.
-
Slowly add the weighed this compound powder to the vortex of the stirring water.
-
Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.[2]
Step 4: Adjust to Final Volume
-
Carefully transfer the dissolved solution from the beaker into the appropriate size volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsate to the volumetric flask to ensure a complete transfer of the solute. Repeat this step twice.
-
Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
Step 5: Sterilization and Storage (as needed)
-
For biological applications requiring sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile container.[5]
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[5]
-
Label each aliquot clearly with the compound name, concentration, and preparation date.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[5]
Workflow Diagram
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Tetraethylammonium Chloride | 56-34-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 56-34-8 CAS MSDS (Tetraethylammonium Chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 四乙基氯化铵 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 9. Tetraethylammonium chloride monohydrate | C8H22ClNO | CID 16211205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tetraethylammonium chloride = 98.0 68696-18-4 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. content.labscoop.com [content.labscoop.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Tetraethylammonium Chloride Hydrate in Patch-Clamp Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely recognized for its role as a non-selective blocker of potassium (K⁺) channels.[1][2][3] In the field of electrophysiology, particularly in patch-clamp studies, TEA is an indispensable tool for isolating and characterizing ionic currents by inhibiting K⁺ conductances. Its application allows researchers to study the activity of other ion channels, such as sodium (Na⁺) and calcium (Ca²⁺) channels, in isolation. These application notes provide a comprehensive overview and detailed protocols for the effective use of Tetraethylammonium chloride hydrate (B1144303) in patch-clamp experiments.
Mechanism of Action
Tetraethylammonium chloride acts as a pore blocker for a variety of potassium channels.[1] It can interact with binding sites on both the extracellular and intracellular sides of the channel pore, although its affinity and mechanism of action can vary depending on the specific K⁺ channel subtype.[2][4] For instance, external TEA is known to block voltage-gated K⁺ channels, preventing the efflux of K⁺ ions that contributes to membrane repolarization.[5][6] This blockade is often voltage-dependent, meaning its efficacy can be influenced by the membrane potential.[2] By inhibiting these outward K⁺ currents, TEA application typically leads to a depolarization of the cell membrane.[7][8]
Applications in Patch-Clamp Electrophysiology
-
Isolation of Inward Currents: By blocking outward K⁺ currents, TEA facilitates the study of inward currents carried by Na⁺ and Ca²⁺ ions.
-
Channel Subtype Characterization: The differential sensitivity of various K⁺ channel subtypes to TEA can be used to pharmacologically identify and characterize the channels present in a specific cell type.
-
Study of Synaptic Transmission: TEA can be used to broaden action potentials, thereby enhancing neurotransmitter release, which is a useful technique for studying synaptic physiology.[9]
-
Investigation of Drug Effects: In drug discovery, TEA can be used as a reference compound to screen for new K⁺ channel modulators.
Quantitative Data: TEA Efficacy on Various Potassium Channels
The following table summarizes the effective concentrations and dissociation constants of TEA for different types of potassium channels as reported in various patch-clamp studies.
| Channel Type | Cell Type | TEA Application | Effective Concentration / K D | Reference |
| Voltage-gated K⁺ Channels | Human T lymphocytes | Extracellular | K D : 12 mM | [5][6] |
| Ca²⁺-activated K⁺ Channels | Clonal Anterior Pituitary Cells (AtT-20/D16-16) | Extracellular | K D : 52.2 mM | [4] |
| Ca²⁺-activated K⁺ Channels | Clonal Anterior Pituitary Cells (AtT-20/D16-16) | Intracellular | K D : 0.08 mM | [4] |
| Voltage-gated K⁺ Channels | Rat Peritoneal Macrophages | Extracellular | 10 mM (effective suppression) | [10] |
| KcsA K⁺ Channel | Planar Lipid Bilayers | Intracellular | Affinity in the 75 mM range | [11] |
| Delayed K⁺ Current | Aplysia Pacemaker Neurons | Extracellular | K D : 6.0 mM | [2] |
| Ca²⁺-activated K⁺ Current | Aplysia Pacemaker Neurons | Extracellular | K D : 0.4 mM | [2] |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare fresh solutions for each experiment to ensure accuracy and reproducibility. Stock solutions can be prepared in advance and stored under appropriate conditions.
-
TEA Chloride Stock Solution (e.g., 1 M):
-
Weigh the required amount of Tetraethylammonium chloride hydrate (MW: 183.72 g/mol for monohydrate).[12]
-
Dissolve in high-purity deionized water to the desired final volume.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulate matter.
-
Aliquot into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
General Patch-Clamp Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) / Extracellular Solution: A typical composition (in mM) is: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose.[13] The solution should be continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[14]
-
Intracellular (Pipette) Solution: A common K-gluconate based solution (in mM) is: 130 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.2-7.3 with KOH and osmolarity to be slightly hypo-osmotic to the extracellular solution.[13][15]
-
Whole-Cell Voltage-Clamp Protocol for Studying K⁺ Channel Blockade
This protocol outlines the steps for a standard whole-cell patch-clamp experiment to investigate the effect of TEA on voltage-gated potassium channels.
-
Cell Preparation:
-
Culture or isolate the cells of interest on glass coverslips suitable for microscopy and patch-clamp recording.
-
Ensure cells are healthy and not overly confluent.
-
-
Patch-Clamp Rig Setup:
-
Mount the coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
-
Pipette Preparation and Sealing:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[16]
-
Fill the pipette with the filtered intracellular solution, ensuring no air bubbles are trapped in the tip.
-
Under visual control, approach a target cell with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal). Gentle suction may be applied if necessary.[16]
-
-
Achieving Whole-Cell Configuration:
-
After establishing a stable GΩ seal, apply a brief pulse of suction to rupture the patch of membrane under the pipette tip.[16]
-
This establishes electrical and diffusive access to the cell's interior.
-
-
Recording and TEA Application:
-
Switch the amplifier to voltage-clamp mode and hold the cell at a potential where K⁺ channels are typically closed (e.g., -80 mV).
-
Apply a voltage-step protocol to activate the K⁺ channels (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments).
-
Record the baseline outward K⁺ currents.
-
Prepare the desired concentration of TEA in aCSF. Apply the TEA-containing solution to the cell via the perfusion system.
-
Once the TEA solution has reached the cell, repeat the voltage-step protocol to record the K⁺ currents in the presence of the blocker.
-
To study the reversibility of the block, perfuse the chamber with the control aCSF to wash out the TEA and record the currents again.
-
-
Data Analysis:
-
Measure the peak amplitude of the outward currents at each voltage step before, during, and after TEA application.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of TEA.
-
To determine the dose-response relationship, apply increasing concentrations of TEA and measure the percentage of current inhibition. Fit the data to the Hill equation to calculate the IC₅₀ value.
-
Visualizations
Mechanism of TEA Action on a Voltage-Gated Potassium Channel
Caption: Mechanism of voltage-gated K+ channel blockade by extracellular TEA.
Experimental Workflow for Patch-Clamp Analysis of TEA Effects
Caption: Workflow for investigating TEA effects using whole-cell patch-clamp.
References
- 1. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tetraethylammonium blockade of calcium-activated potassium channels in clonal anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of tetraethylammonium chloride on contractile, membrane and cable properties of rabbit artery muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of tetraethylammonium chloride on sympathetic neuromuscular transmission in saphenous artery of young rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Intracellular TEA Block of the KcsA Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetraethylammonium chloride monohydrate | C8H22ClNO | CID 16211205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Patch Clamp Protocol [labome.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols: Using Tetraethylammonium Chloride Hydrate to Block K+ Channels in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylammonium (B1195904) (TEA) is a quaternary ammonium (B1175870) compound widely recognized as a non-selective blocker of potassium (K+) channels.[1][2][3] By physically occluding the ion conduction pathway, TEA is an indispensable tool in neurophysiology and pharmacology.[4][5] Its application allows researchers to inhibit K+ currents, thereby isolating other ion channel activities (e.g., Na+ or Ca2+ channels) and studying the role of K+ channels in neuronal excitability, such as the repolarization phase of action potentials.[6][7] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of Tetraethylammonium (TEA) chloride hydrate (B1144303) in cultured neurons.
Mechanism of Action
TEA blocks the pore of K+ channels, preventing the efflux of K+ ions that is crucial for repolarizing the membrane potential after an action potential.[6] It can act from either the extracellular or intracellular side of the membrane, with varying affinities for different channel subtypes.[8][9] The blockade is often voltage-dependent and is influenced by the concentration of K+ ions.[4][10] The presence of an aromatic amino acid (Tyrosine or Phenylalanine) at the outer vestibule of the channel often confers high affinity for extracellular TEA.[11]
Caption: Mechanism of K+ channel blockade by Tetraethylammonium (TEA).
Quantitative Data: TEA Efficacy on Various K+ Channels
The effectiveness of TEA is highly dependent on the specific K+ channel subtype, the side of application (intracellular vs. extracellular), and the neuronal preparation. The following table summarizes reported concentrations and their effects.
| K+ Channel Type | Neuronal/Cell Preparation | TEA Concentration | Effect | Reference(s) |
| Voltage-Gated K+ (Kv) | ||||
| Delayed Rectifier (IDR) | Hamster Suprachiasmatic Nucleus (SCN) Neurons | 20 mM - 60 mM | Significant reduction of IDR | [12] |
| Delayed Rectifier | Hippocampal CA1 Neurons | 10 mM (extracellular) | ~50% suppression | [9] |
| Delayed Rectifier | Hippocampal CA1 Neurons | 10 mM (intracellular) | ~55% inhibition | [9] |
| Transient A-type (IA) | Hamster SCN Neurons | 1 mM - 40 mM | No effect on amplitude, but increases inactivation time constant | [12] |
| Transient A-type (IA) | Hippocampal CA1 Neurons | 10 mM (intracellular) | ~42% suppression | [9] |
| Kv2.1 Channels | Cloned, expressed cells | 30 mM (extracellular) | 87% block of K+ current; No effect on Na+ current through the same channel | [10] |
| Ca²⁺-Activated K+ (KCa) | ||||
| General KCa | Guinea-Pig Sympathetic Neurons | 10 mM | Did not change the amplitude of gKCa currents but widened the action potential | [13] |
| Single BK Channels | Rat Cortical Fused Nerve Terminals | Kd = 67.1 mM (intracellular) | Concentration-dependent reduction of single-channel current amplitude | [14] |
| Single KCa Channels | AtT-20/D16-16 Pituitary Cells | Kd = 52.2 mM (extracellular) | Decrease in single-channel current | [8] |
| Single KCa Channels | AtT-20/D16-16 Pituitary Cells | Kd = 0.08 mM (intracellular) | Decrease in single-channel current | [8] |
| Other | ||||
| Inactivating K+ Channels | Human T Lymphocytes | Apparent KD = 12 mM | Dose-dependent reduction of peak K+ current | [15] |
| KcsA K+ Channel | Reconstituted in lipid bilayers | ~75 mM (intracellular) | Fast block, resulting in decreased current amplitude | [4] |
Experimental Protocols
Safety and Handling
Tetraethylammonium chloride hydrate is irritating to the eyes, respiratory system, and skin.[16][17] It is harmful if swallowed.[18] Always adhere to the following safety precautions:
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[16][19]
-
Ventilation : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][19]
-
Handling : Avoid generating dust. Wash hands thoroughly after handling.[16][17]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[19]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[18][20]
Preparation of TEA Stock Solutions
It is recommended to prepare a concentrated stock solution (e.g., 1 M) and then dilute it to the final working concentration in the extracellular or intracellular recording solution.
Materials:
-
This compound (MW will vary based on hydration, check the product sheet)[21]
-
High-purity water (e.g., Milli-Q) or desired solvent (e.g., external recording buffer)
-
Sterile conical tubes
-
0.22 µm syringe filter
Procedure:
-
Calculate the mass of TEA chloride hydrate required to make a 1 M stock solution. Adjust for the water of hydration noted on the product label.
-
Under sterile conditions, dissolve the calculated mass of TEA in the appropriate volume of high-purity water or buffer.
-
Ensure the powder is completely dissolved by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Dispense into single-use aliquots and store at -20°C. Stock solutions are typically stable for several months.[22]
Protocol 1: Electrophysiological Blockade of K+ Currents
This protocol describes the use of TEA in a whole-cell patch-clamp experiment to block voltage-gated K+ currents, allowing for the isolation of other currents.
Caption: Experimental workflow for patch-clamp recording with TEA.
Methodology:
-
Cell Preparation : Culture primary hippocampal or cortical neurons on poly-L-lysine coated coverslips for 14-21 days in vitro (DIV) to allow for maturation and expression of ion channels.[23][24]
-
Solutions :
-
Standard Extracellular Solution (ACSF, in mM) : 120 NaCl, 2.5 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.[25]
-
Extracellular Solution with TEA : Prepare the ACSF as above, but replace an equimolar amount of NaCl with TEA-Cl to maintain osmolarity. For example, for a 20 mM TEA solution, use 100 mM NaCl and 20 mM TEA-Cl.[25] To block other channels, consider adding blockers like 1 µM Tetrodotoxin (TTX) for Na+ channels or 0.1 mM CdCl₂ for Ca2+ channels.[25]
-
Intracellular (Pipette) Solution (in mM) : 145 K-gluconate, 3 MgCl₂, 10 HEPES, 2 ATP-Na₂, 0.3 GTP-Na, 10 EGTA. Adjust pH to 7.2 with KOH.[25]
-
-
Recording Procedure :
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with standard ACSF.
-
Using a glass micropipette filled with intracellular solution, establish a gigaseal and obtain a whole-cell recording configuration.
-
Apply a voltage-step protocol (e.g., from a holding potential of -70 mV, step to potentials between -60 mV and +60 mV in 10 mV increments) to record baseline currents, which will include K+ currents.[7]
-
Switch the perfusion system to the extracellular solution containing TEA. Allow 5-10 minutes for the solution to fully exchange and the block to reach a steady state.
-
Apply the identical voltage-step protocol to record the remaining currents in the presence of TEA.
-
-
Data Analysis : The TEA-sensitive K+ current can be isolated by offline digital subtraction of the currents recorded in the presence of TEA from the baseline currents.
Protocol 2: Fluorescence Imaging of Neuronal Activity
Blocking K+ channels with TEA prolongs the repolarization phase of an action potential, leading to spike broadening.[26] This increased duration of depolarization can be visualized using calcium or voltage-sensitive dyes/sensors.[27][28]
Caption: Workflow for fluorescence imaging of neuronal response to TEA.
Methodology:
-
Cell Preparation and Indicator Loading :
-
Culture neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
For calcium imaging, load the cells with a calcium indicator like Fluo-4 AM (2-5 µM) for 30-45 minutes at 37°C.
-
For voltage imaging, load cells with a voltage-sensitive dye such as BeRST1 (500 nM) for 30 minutes.[28] Alternatively, use genetically encoded voltage or calcium indicators (e.g., GCaMP) if the cells are transfected.[29][30]
-
After loading, wash the cells 2-3 times with a standard imaging buffer (e.g., HEPES-buffered ACSF) to remove excess dye.
-
-
Imaging Procedure :
-
Place the dish on the microscope stage, equipped for live-cell imaging and fluorescence microscopy.
-
Acquire a baseline recording of spontaneous or evoked neuronal activity. Record several minutes of activity to establish a stable baseline.
-
Carefully add a pre-calculated volume of concentrated TEA stock solution to the imaging buffer to reach the desired final concentration (e.g., 10-20 mM). Alternatively, perfuse the chamber with a pre-made TEA-containing buffer.
-
Allow 5-10 minutes for the TEA to take effect.
-
Acquire a second recording under the same imaging conditions (laser power, exposure time, frame rate) to observe the effects of TEA.
-
-
Data Analysis :
-
Use imaging analysis software to identify active neurons (regions of interest, ROIs) and extract fluorescence intensity traces over time.
-
Analyze key parameters of the fluorescence transients before and after TEA application. Expect to see an increase in the duration (decay time) of calcium or voltage transients, corresponding to the broadened action potentials. Changes in firing frequency may also be observed.[26][28]
-
Considerations and Troubleshooting
-
Specificity : TEA is a non-selective K+ channel blocker. To target specific channel subtypes, more selective pharmacological agents (e.g., 4-Aminopyridine for A-type channels, Apamin for SK channels) may be necessary.[13]
-
Osmolarity : When preparing solutions with high concentrations of TEA, ensure that the osmolarity is balanced by reducing the concentration of another salt (commonly NaCl) to avoid osmotic stress on the cells.[25]
-
Incomplete Blockade : A complete blockade of all K+ currents often requires high concentrations of TEA, which may have off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific application.
-
Irreversible Effects : In the absence of extracellular K+, prolonged application of intracellular TEA can lead to an irreversible loss of K+ channel function, a phenomenon known as "dekalification".[6][31] Ensure extracellular K+ is present to maintain channel viability if reversibility is desired.[6]
References
- 1. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rapid Intracellular TEA Block of the KcsA Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetraethylammonium blockade of calcium-activated potassium channels in clonal anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different effects of intracellular and extracellular TEA on voltage-dependent K currents of acutely isolated hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of permeating ions on potassium channel block by external tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Tetraethylammonium (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. content.labscoop.com [content.labscoop.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. Tetraethylammonium chloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 22. benchchem.com [benchchem.com]
- 23. youtube.com [youtube.com]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Effects of TEA on hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. escholarship.org [escholarship.org]
- 28. Monitoring neuronal activity with voltage-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fluorescence Imaging of Neural Activity, Neurochemical Dynamics and Drug-Specific Receptor Conformation with Genetically-Encoded Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. New method visualizes groups of neurons as they compute | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 31. Killing K channels with TEA+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetraethylammonium Chloride (TEA) for Inhibition of Potassium Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely utilized as a non-selective blocker of potassium (K+) channels.[1][2] Its ability to inhibit K+ currents makes it an invaluable tool in neuroscience, cardiology, and other fields to study the physiological roles of these channels and to investigate their potential as therapeutic targets. TEA blocks the pore of K+ channels, thereby preventing the flux of potassium ions across the cell membrane.[3][4] This document provides detailed application notes and protocols for using TEA chloride hydrate (B1144303) to inhibit potassium currents, with a focus on electrophysiological applications.
Data Presentation: TEA Efficacy on Various Potassium Channels
The inhibitory potency of TEA varies significantly among different types of potassium channels and is influenced by the site of application (intracellular or extracellular). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Potassium Channel Subtype | Experimental Model | Application | IC50 / Dissociation Constant (Kd) | Voltage Dependence | Reference |
| Voltage-Gated Potassium (Kv) Channels | |||||
| Kv2.1 | Not specified | External | ~5 mM | Not specified | [3] |
| Kv2.1 | Not specified | Internal | ~0.2 mM | Not specified | [3] |
| Shaker | Xenopus oocytes | External | 27 mM (wild-type) | Not specified | [5] |
| Shaker (T449Y mutant) | Xenopus oocytes | External | 0.59 mM | Not specified | [5] |
| DRK1 | Xenopus oocytes | Internal | More sensitive than external | Voltage-dependent | [6] |
| RCK1 | Xenopus oocytes | Internal & External | Similar sensitivity | Internal block is voltage-dependent | [6] |
| RCK2 | Xenopus oocytes | Internal | More sensitive than external | Voltage-dependent | [6] |
| r-NGK2 | Xenopus oocytes | External | More sensitive than internal | External block is voltage-independent | [6] |
| KCNQ Channels | |||||
| KCNQ1 | CHO cells | External | 5.0 mM | Not specified | [5] |
| KCNQ2 | CHO cells | External | 0.3 mM | Not specified | [5] |
| KCNQ3 | CHO cells | External | >30 mM | Not specified | [5] |
| KCNQ4 | CHO cells | External | 3.0 mM | Not specified | [5] |
| KCNQ2/KCNQ3 Heteromer | CHO cells | External | 3.8 mM | Not specified | [5] |
| Calcium-Activated Potassium (KCa) Channels | |||||
| Ca2+-activated K+ channels | AtT-20/D16-16 cells | External | 52.2 mM | Little voltage sensitivity | [7] |
| Ca2+-activated K+ channels | AtT-20/D16-16 cells | Internal | 0.08 mM | Little voltage sensitivity | [7] |
| Other | |||||
| "Fast" K+ channels | Molluscan neurons | Not specified | 0.05-0.08 mM | Correlates with channel conductance | [8] |
| "Slow" K+ channels (30 pS) | Molluscan neurons | Not specified | 8-50 mM | Correlates with channel conductance | [8] |
| "Slow" K+ channels (20 pS) | Molluscan neurons | Not specified | 4-12 mM | Correlates with channel conductance | [8] |
| Delayed K+ currents | Frog myelinated nerve fibers | Not specified | 0.4 mM (dissociation constant) | Not specified | [9] |
Experimental Protocols
Protocol 1: Preparation of Tetraethylammonium Chloride Stock Solution
Materials:
-
Tetraethylammonium (TEA) chloride hydrate
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
Pipettes and sterile tips
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 1 M).
-
Calculate the mass of TEA chloride hydrate required. Note: The molecular weight may vary depending on the degree of hydration; refer to the manufacturer's certificate of analysis.
-
Weigh the calculated amount of TEA chloride hydrate and dissolve it in the appropriate volume of high-purity water in a sterile conical tube.
-
Vortex the solution until the TEA chloride hydrate is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Inhibition of Potassium Currents using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of TEA on voltage-gated potassium currents in cultured cells.
Materials:
-
Cultured cells expressing the potassium channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
TEA chloride stock solution
-
Perfusion system
Solutions:
-
Extracellular Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (example): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg. Adjust pH to 7.2 with KOH.
Procedure:
-
Prepare fresh extracellular and intracellular solutions on the day of the experiment.
-
Prepare the desired concentrations of TEA in the extracellular solution by diluting the stock solution. For example, to test concentrations of 0.1, 1, 10, and 30 mM.
-
Pull patch pipettes from borosilicate glass capillaries using a pipette puller. Fire-polish the tips to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Fill the patch pipette with the intracellular solution and mount it on the pipette holder.
-
Plate the cultured cells on coverslips in a recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with the standard extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
Apply a voltage-clamp protocol to elicit potassium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).
-
Record the baseline potassium currents in the standard extracellular solution.
-
Using the perfusion system, switch to the extracellular solution containing the lowest concentration of TEA.
-
After the solution exchange is complete (typically 1-2 minutes), apply the same voltage-clamp protocol and record the currents in the presence of TEA.
-
Repeat step 13 for each increasing concentration of TEA.
-
After testing the highest concentration, perfuse with the standard extracellular solution to assess the reversibility of the block (washout).
-
Analyze the data by measuring the peak current amplitude at a specific voltage step for each TEA concentration.
-
To determine the IC50, plot the percentage of current inhibition as a function of the TEA concentration and fit the data with a dose-response curve.
Visualizations
Signaling Pathway: Mechanism of TEA Blockade of Potassium Channels
Caption: Mechanism of potassium channel blockade by extracellular and intracellular TEA.
Experimental Workflow: Determining IC50 of TEA using Patch-Clamp
Caption: Workflow for determining the IC50 of TEA on potassium currents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetraethylammonium chloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 3. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 4. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetraethylammonium blockade of calcium-activated potassium channels in clonal anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mechanism of blocking K+-channels with tetraethylammonium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective inhibition of delayed potassium currents in nerve by tetraethylammonium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetraethylammonium Chloride Hydrate as a Supporting Electrolyte in Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of electrochemistry, particularly in techniques like cyclic voltammetry (CV), the choice of a supporting electrolyte is critical for obtaining accurate and reproducible results.[1] A supporting electrolyte is a salt added to the solution in a concentration much higher than the analyte of interest. Its primary functions are to increase the conductivity of the solution, thus minimizing the ohmic drop (iR drop), and to ensure that the electroactive species migrates to the electrode surface primarily through diffusion.[1]
Tetraethylammonium (B1195904) chloride (TEACl), often used in its hydrate (B1144303) form (TEACl·xH₂O), is a versatile and widely employed supporting electrolyte in both aqueous and non-aqueous electrochemistry.[1][2][3] This quaternary ammonium (B1175870) salt offers several advantages, including high solubility in polar solvents, a wide electrochemical window, and good ionic conductivity.[2][4] The tetraethylammonium cation ((C₂H₅)₄N⁺) is electrochemically stable over a broad potential range due to its resistance to both oxidation and reduction.[1] This inertness allows for the investigation of a wide variety of analytes without interference from the electrolyte itself.
These application notes provide a comprehensive overview of the properties of tetraethylammonium chloride hydrate and detailed protocols for its use as a supporting electrolyte in cyclic voltammetry.
Physicochemical and Electrochemical Properties
The efficacy of this compound as a supporting electrolyte is rooted in its favorable physicochemical and electrochemical properties. A summary of these properties is presented in the tables below.
Physical Properties
| Property | Value | Reference |
| Chemical Formula | (C₂H₅)₄NCl·xH₂O | [5] |
| Molecular Weight | 165.70 g/mol (anhydrous) | [5] |
| Appearance | White, crystalline, hygroscopic solid | [2] |
| Melting Point | 37.5 °C | [5] |
Solubility in Various Solvents at 25°C
| Solvent | Solubility ( g/100 g) | Reference |
| Water | 141 | [5] |
| Methanol | Very Soluble | [3] |
| Ethanol | Very Soluble | [5] |
| Acetone | Very Soluble | [5] |
| Chloroform | 8.2 (at 20°C) | [5] |
| Acetonitrile (B52724) | 0.34 (for Tetramethylammonium (B1211777) chloride) | [6] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [7] |
Note: Specific solubility data for TEACl in acetonitrile and DMSO is limited; the value for tetramethylammonium chloride in acetonitrile is provided as an estimate for a similar quaternary ammonium salt.
Electrochemical Properties
| Property | Value | Notes |
| Potential Window | ||
| In Acetonitrile (vs. Ag/Ag⁺) | Approx. -2.5 V to +2.5 V | The potential window can be influenced by the purity of the solvent and the working electrode material. |
| In Dimethylformamide (DMF) (vs. SCE) | Approx. -2.0 V to +1.5 V | The cathodic limit is often determined by the reduction of the tetraethylammonium cation. |
| In Dimethyl Sulfoxide (DMSO) (vs. Ag/AgCl) | Wide, but specific values are highly dependent on experimental conditions. | It is recommended to determine the potential window experimentally for the specific system. |
| In Aqueous Solution (vs. Ag/AgCl) | Approx. -1.0 V to +1.0 V | Limited by the hydrogen and oxygen evolution reactions of water. |
| Ionic Conductivity | ||
| In Acetonitrile | Good | Data for the closely related tetraethylammonium tetrafluoroborate (B81430) shows high ionic conductivity in acetonitrile. |
| In Organic Solvents | Good | Generally exhibits good ionic conductivity in polar organic solvents, which is essential for minimizing iR drop. |
Note: The potential window is the range of potentials where the electrolyte and solvent do not undergo redox reactions. These values are approximate and should be determined experimentally for each specific setup by running a blank cyclic voltammogram of the electrolyte solution.
Experimental Protocols
The following sections provide detailed protocols for the preparation of a this compound supporting electrolyte solution and its application in a typical cyclic voltammetry experiment.
Workflow for a Cyclic Voltammetry Experiment
Caption: Workflow for a typical cyclic voltammetry experiment using TEACl·xH₂O as the supporting electrolyte.
Preparation of 0.1 M this compound Electrolyte Solution
This protocol describes the preparation of a 100 mL 0.1 M solution of this compound. The procedure should be adapted based on the desired solvent (aqueous or non-aqueous).
Materials:
-
This compound (TEACl·xH₂O)
-
Solvent (e.g., deionized water, anhydrous acetonitrile, DMF, or DMSO)
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of TEACl·xH₂O:
-
The molecular weight of anhydrous TEACl is 165.70 g/mol . The molecular weight of the hydrate will vary depending on the water content. If the exact hydration state is unknown, it is recommended to use the anhydrous molecular weight and dry the salt before use for non-aqueous applications. For a 0.1 M solution in 100 mL: Mass (g) = 0.1 mol/L * 0.1 L * 165.70 g/mol = 1.657 g
-
-
Weigh the TEACl·xH₂O:
-
Using an analytical balance, accurately weigh out the calculated mass of TEACl·xH₂O onto a piece of weighing paper.
-
-
Dissolve the salt:
-
Carefully transfer the weighed TEACl·xH₂O into the 100 mL volumetric flask.
-
Add approximately 70-80 mL of the chosen solvent to the flask.
-
Swirl the flask gently to dissolve the salt. A magnetic stirrer can be used to aid dissolution. For sparingly soluble salts or to speed up the process, the flask can be placed in an ultrasonic bath for a few minutes.
-
-
Bring to volume:
-
Once the salt is completely dissolved, carefully add more solvent to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
-
Homogenize the solution:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Store the prepared electrolyte solution in a tightly sealed container to prevent solvent evaporation and, for non-aqueous solutions, absorption of atmospheric water.
-
Performing a Cyclic Voltammetry Experiment
This protocol provides a general procedure for conducting a cyclic voltammetry experiment using the prepared TEACl·xH₂O electrolyte solution.
Materials and Equipment:
-
Prepared 0.1 M TEACl·xH₂O electrolyte solution
-
Analyte of interest
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl for aqueous and some organic solvents, or a pseudo-reference electrode for non-aqueous systems)
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Potentiostat
-
Inert gas (e.g., nitrogen or argon) with a delivery tube
-
Polishing materials for the working electrode (e.g., alumina (B75360) or diamond slurries)
Procedure:
-
Prepare the working electrode:
-
Polish the working electrode to a mirror-like finish using appropriate polishing slurries.
-
Rinse the electrode thoroughly with deionized water and then with the solvent being used for the experiment.
-
Dry the electrode completely.
-
-
Assemble the electrochemical cell:
-
Place the prepared analyte solution (e.g., 1 mM of the analyte dissolved in the 0.1 M TEACl·xH₂O electrolyte solution) into the electrochemical cell.
-
Insert the working, reference, and counter electrodes into the cell, ensuring that the tip of the reference electrode is positioned close to the surface of the working electrode.
-
-
Deoxygenate the solution:
-
For most electrochemical experiments, it is crucial to remove dissolved oxygen, which can interfere with the measurements. Bubble a gentle stream of inert gas through the solution for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Connect to the potentiostat:
-
Connect the working, reference, and counter electrodes to the appropriate terminals on the potentiostat.
-
-
Determine the potential window (Blank Scan):
-
It is good practice to first run a cyclic voltammogram on the supporting electrolyte solution without the analyte to determine the usable potential window.
-
Set a wide potential range and a moderate scan rate (e.g., 100 mV/s).
-
Observe the potentials at which the current begins to increase significantly at the anodic and cathodic ends. This defines the potential window for the solvent-electrolyte system.
-
-
Set the experimental parameters:
-
Based on the blank scan and the expected redox behavior of the analyte, set the initial potential, vertex potentials, and final potential for the cyclic voltammetry scan.
-
Select an appropriate scan rate. A typical starting scan rate is 100 mV/s.
-
-
Run the cyclic voltammogram:
-
Initiate the scan. The potentiostat will apply the defined potential waveform to the working electrode and measure the resulting current.
-
-
Data analysis:
-
The resulting cyclic voltammogram is a plot of current versus potential. Analyze the voltammogram to determine key parameters such as the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc). This information provides insights into the redox properties and reaction kinetics of the analyte.
-
Signaling Pathways and Logical Relationships
The logical flow of setting up a three-electrode electrochemical cell for cyclic voltammetry is crucial for obtaining reliable data. The diagram below illustrates the interconnected components and their roles.
Caption: Logical relationships in a three-electrode electrochemical setup for cyclic voltammetry.
Conclusion
This compound is a highly effective and versatile supporting electrolyte for a wide range of cyclic voltammetry applications. Its high solubility in polar solvents, good ionic conductivity, and wide electrochemical window make it an excellent choice for studying the redox behavior of various analytes in both aqueous and non-aqueous media. By following the detailed protocols provided in these application notes, researchers, scientists, and drug development professionals can confidently employ TEACl·xH₂O to obtain high-quality and reproducible electrochemical data. It is always recommended to experimentally verify the potential window for any new electrochemical system to ensure the integrity of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Tetraethylammonium Chloride | 56-34-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. tetraethylammonium chloride [chemister.ru]
- 6. tetramethylammonium chloride [chemister.ru]
- 7. Tetraethylammonium chloride | 56-34-8 | MOLNOVA [molnova.com]
Application Notes and Protocols: The Use of Tetraethylammonium Chloride Hydrate in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical bottleneck in structural biology and drug discovery. The production of high-quality crystals suitable for X-ray diffraction analysis is often an empirical process, requiring the screening of a wide array of chemical conditions. Additives play a crucial role in this process by influencing protein solubility, stability, and the formation of crystal contacts, ultimately leading to the growth of well-ordered crystals.
Tetraethylammonium (B1195904) chloride (TEAC) is a quaternary ammonium (B1175870) salt that has been investigated for its effects on biological systems. While not a conventional component of most commercial crystallization screens, its properties as an ionic liquid-like salt suggest its potential as a useful additive in protein crystallization screening. Quaternary ammonium salts can interact with proteins through a combination of electrostatic and hydrophobic interactions, potentially modifying their solution behavior to favor crystallization.
This document provides detailed application notes and generalized protocols for the use of Tetraethylammonium Chloride Hydrate as an additive in protein crystallization screening. Due to the limited specific literature on this compound for this application, the protocols provided are based on general principles of using ionic liquids and other small molecule additives in protein crystallization experiments.
Rationale for Use: Potential Mechanisms of Action
The inclusion of this compound in crystallization screens can be rationalized by several potential mechanisms through which it may promote crystal formation:
-
Solubility Modification: Like other salts, TEAC can alter the solubility of a protein. By fine-tuning its concentration, it may be possible to bring the protein to a state of limited supersaturation that is conducive to nucleation and crystal growth, rather than amorphous precipitation.
-
Protein Stabilization: The tetraethylammonium cation (TEA+) may interact with hydrophobic patches on the protein surface, potentially stabilizing flexible regions and promoting a more uniform conformational state, which is often a prerequisite for successful crystallization.
-
Screening of Surface Charges: The TEA+ and chloride (Cl-) ions can screen surface charges on the protein, reducing intermolecular repulsion and facilitating the formation of ordered crystal lattice contacts.
-
Influence on Water Structure: As an ionic compound, TEAC can reorganize the structure of water molecules surrounding the protein. This can affect the hydration shell of the protein, which is known to be a critical factor in crystallization.
Quantitative Data Summary
Direct quantitative data on the use of this compound in protein crystallization is not widely available in published literature. However, studies on related quaternary ammonium salts and ionic liquids provide insights into their potential effects. The following table summarizes the observed effects of various ionic liquids (some containing quaternary ammonium cations) as additives in protein crystallization.
| Ionic Liquid Additive | Protein(s) Tested | Concentration Range | Observed Effects | Reference |
| Choline Dihydrogen Phosphate | Recombinant inorganic pyrophosphatases | 0.1 - 0.4 M | Converted precipitate to crystals in multiple conditions | [1] |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate | Recombinant inorganic pyrophosphatases | 0.1 - 0.4 M | High success rate in converting precipitate to crystals | [1] |
| Ethylammonium Nitrate | Lysozyme | ~40-50 g/L | Facilitated easier crystallization compared to aqueous solutions | [2][3] |
| Ethanolammonium Formate | Lysozyme | Not specified | Increased thermal stability of the protein | [1] |
Experimental Protocols
The following protocols are generalized for the use of this compound as an additive in initial screening and optimization experiments.
Materials
-
Purified protein sample (≥95% purity, concentration 5-20 mg/mL) in a low ionic strength buffer.
-
This compound (TEAC·H₂O), reagent grade.
-
Stock solutions for crystallization screening (e.g., commercial screens from Hampton Research, Molecular Dimensions, etc.).
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates).
-
Pipettes and tips for handling nanoliter volumes.
-
Microscope for crystal visualization.
Protocol 1: Initial Screening with TEAC Hydrate as an Additive
This protocol describes the incorporation of TEAC Hydrate into a standard sparse matrix crystallization screen.
-
Prepare a Stock Solution of TEAC Hydrate:
-
Prepare a 1 M stock solution of this compound in ultrapure water.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Set up Crystallization Trials:
-
This protocol is designed for sitting or hanging drop vapor diffusion methods.
-
To each well of the crystallization plate, add the reservoir solution from your chosen commercial or custom screen.
-
Prepare the crystallization drop by mixing:
-
1 µL of the protein solution.
-
0.8 µL of the reservoir solution.
-
0.2 µL of the 1 M TEAC Hydrate stock solution (final concentration in the drop will be approximately 100 mM, which will equilibrate with the reservoir).
-
-
-
Incubation and Observation:
-
Seal the crystallization plate to allow for vapor diffusion.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Observe the drops under a microscope regularly (e.g., daily for the first week, then weekly) for the appearance of crystals, precipitate, or phase separation.
-
Protocol 2: Optimization of a Crystallization Hit with TEAC Hydrate
If initial screening with TEAC Hydrate yields promising results (e.g., microcrystals, improved crystal morphology), further optimization is necessary.
-
Identify the Promising Condition:
-
Note the composition of the reservoir solution where crystallization was observed.
-
-
Prepare an Optimization Grid:
-
Prepare a stock solution of the basal reservoir condition.
-
Create a 2D grid of conditions by varying the concentration of the primary precipitant (e.g., PEG, salt) against a range of TEAC Hydrate concentrations.
-
Example Grid:
-
Axis 1 (Precipitant): 16%, 18%, 20%, 22%, 24% PEG 3350
-
Axis 2 (TEAC Hydrate): 50 mM, 100 mM, 150 mM, 200 mM, 250 mM
-
-
-
Set up Optimization Drops:
-
Prepare the reservoir solutions for each condition in the grid.
-
Set up crystallization drops as in the initial screening protocol, mixing the protein solution with the corresponding reservoir solution.
-
-
Incubation and Analysis:
-
Incubate and observe the plates as before.
-
Analyze the results to identify the optimal concentration of both the precipitant and TEAC Hydrate for producing large, single, well-diffracting crystals.
-
Visualizations
Experimental Workflow for Additive Screening
References
Application Notes and Protocols for Tetraethylammonium Chloride Hydrate in Ion Channel Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylammonium (B1195904) (TEA) chloride is a quaternary ammonium (B1175870) compound widely recognized for its role as a non-selective blocker of potassium (K+) channels.[1][2][3][4] Its ability to inhibit K+ channel conductance makes it an invaluable tool in the field of ion channel pharmacology for characterizing the function of various K+ channels and for studying cellular excitability. This document provides detailed application notes and experimental protocols for the use of tetraethylammonium chloride hydrate (B1144303) in studying the pharmacology of ion channels.
Mechanism of Action
Tetraethylammonium acts as a pore blocker for many types of K+ channels. It is thought to physically occlude the ion conduction pathway, thereby preventing the flow of K+ ions.[5] TEA can block K+ channels from either the extracellular or the intracellular side of the cell membrane, with varying affinities for different channel subtypes.[6] The blockade is often voltage-dependent. Beyond potassium channels, TEA has also been shown to block other ion channels, such as certain transient receptor potential (TRP) channels, specifically TRPM7, in a voltage-dependent manner.[7][8][9]
Mechanism of TEA as an ion channel pore blocker.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of tetraethylammonium chloride varies significantly among different ion channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) and other quantitative measures of TEA's effect on various ion channels.
| Ion Channel | Species/Cell Type | Experimental Condition | IC50 / Kd | Reference |
| Potassium Channels | ||||
| Kv2.1 | Rat | External application | ~5 mM | [10][11] |
| Kv2.1 | Rat | Internal application | ~0.2 mM | [10][11] |
| Kcv | Virus-encoded | cis (intracellular-like) side, -60 mV | 0.098 ± 0.02 mM | [12] |
| Kcv | Virus-encoded | cis (intracellular-like) side, +60 mV | 0.41 ± 0.03 mM | [12] |
| Kcv | Virus-encoded | trans (extracellular-like) side, -60 mV | 47 ± 11 mM | [12] |
| Kcv | Virus-encoded | trans (extracellular-like) side, +60 mV | 13 ± 2 mM | [12] |
| Slow K+ Channel (30 pS) | Molluscan Neurons | External application | 8-50 mM | [13] |
| Slow K+ Channel (20 pS) | Molluscan Neurons | External application | 4-12 mM | [13] |
| Fast K+ Channel | Molluscan Neurons | External application | 0.05-0.08 mM | [13] |
| Ca2+-activated K+ Channel | AtT-20/D16-16 cells | External application | 52.2 mM | [6] |
| Ca2+-activated K+ Channel | AtT-20/D16-16 cells | Internal application | 0.08 mM | [6] |
| Voltage-gated K+ Channel | Human T Lymphocytes | External application | 12 mM (Kd) | [14] |
| TRP Channels | ||||
| TRPM7 | HEK293 & Jurkat T cells | Intracellular (incubation) | Nearly complete block at 20 mM | [7][8][9] |
Experimental Protocols
Preparation of Tetraethylammonium Chloride Stock Solution
Materials:
-
Tetraethylammonium chloride hydrate (CAS: 56-34-8)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity water to a concentration of 1 M. For example, dissolve 165.7 mg of TEA chloride (anhydrous molecular weight) in 1 mL of water. Adjust for the hydrate form as specified by the manufacturer.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Workflow for preparing TEA stock solution.
Whole-Cell Patch-Clamp Electrophysiology for Studying K+ Channel Blockade
This protocol is a general guideline for using TEA to block voltage-gated potassium channels in cultured cells or brain slices.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Cells or brain slices expressing the K+ channel of interest
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution
-
Intracellular (pipette) solution
-
Tetraethylammonium chloride stock solution (1 M)
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (example composition):
-
125 mM NaCl
-
2.5 mM KCl
-
1 mM MgCl2
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
25 mM glucose
-
pH 7.4, bubbled with 95% O2 / 5% CO2.[15]
-
-
Intracellular Solution (example for K+ currents):
-
130 mM K-gluconate
-
5 mM KCl
-
10 mM HEPES
-
0.5 mM EGTA
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
pH 7.3 with KOH.
-
Procedure:
-
Preparation:
-
Prepare aCSF and intracellular solutions.
-
Pull glass pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Prepare the cell culture or brain slice for recording.
-
-
Recording Setup:
-
Mount the recording chamber on the microscope stage and perfuse with aCSF.
-
Fill a patch pipette with the intracellular solution and mount it on the headstage.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording Potassium Currents:
-
Switch to voltage-clamp mode and hold the cell at a negative potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward K+ currents.
-
Record the baseline K+ currents.
-
-
Application of TEA:
-
For extracellular blockade , add the desired concentration of TEA to the aCSF and perfuse the recording chamber.
-
For intracellular blockade , include the desired concentration of TEA directly in the intracellular (pipette) solution.[16]
-
Allow sufficient time for the drug to take effect (typically a few minutes).
-
-
Data Acquisition and Analysis:
-
Record the K+ currents in the presence of TEA using the same voltage protocol.
-
Analyze the reduction in current amplitude to determine the extent of the block.
-
Construct a dose-response curve by applying a range of TEA concentrations to calculate the IC50 value.
-
Workflow for patch-clamp analysis of K+ channel blockade by TEA.
Protocol for Intracellular Loading of TEA to Study TRPM7 Channels
This protocol is based on the finding that overnight incubation of cells with TEA can lead to its intracellular accumulation and subsequent blockade of TRPM7 channels.[3][7][8][9][17]
Materials:
-
HEK293 or Jurkat T cells
-
Standard cell culture medium
-
Tetraethylammonium chloride stock solution (1 M)
-
Patch-clamp setup as described in Protocol 2
Procedure:
-
Cell Culture and Incubation:
-
Culture HEK293 or Jurkat T cells under standard conditions.
-
Approximately 12-24 hours before the experiment, add TEA chloride to the culture medium to a final concentration of 20 mM.
-
Incubate the cells overnight in the presence of TEA.
-
-
Patch-Clamp Recording:
-
On the day of the experiment, transfer the TEA-loaded cells to the recording chamber.
-
Obtain whole-cell patch-clamp recordings as described in Protocol 2.
-
Use an intracellular solution without TEA for the recording pipette to allow for washout experiments if desired.
-
-
Data Acquisition:
Safety Precautions
This compound is an irritant.[2][4] It can cause eye, skin, and respiratory tract irritation. Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile and effective tool for the pharmacological study of ion channels, particularly potassium channels. Its use in electrophysiological experiments, such as patch-clamp, allows for the detailed characterization of ion channel function and modulation. The protocols and data presented here provide a comprehensive guide for researchers utilizing TEA in their studies of ion channel pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetraethylammonium chloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetraethylammonium blockade of calcium-activated potassium channels in clonal anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 11. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Mechanism of blocking K+-channels with tetraethylammonium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patch Clamp Protocol [labome.com]
- 16. Patch-Clamp Slice Electrophysiology. [bio-protocol.org]
- 17. Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetraethylammonium (TEA) Chloride Hydrate for K+ Channel Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tetraethylammonium (B1195904) (TEA) chloride hydrate (B1144303) for effective potassium (K+) channel blockade. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for TEA as a K+ channel blocker?
A1: Tetraethylammonium (TEA) is a non-selective blocker of potassium (K+) channels. It physically occludes the pore of the channel, thereby preventing the flux of K+ ions.[1][2][3] TEA can act from both the extracellular and intracellular sides of the membrane, with its binding affinity and efficacy varying significantly between different types of K+ channels.[4][5] The block is thought to occur by TEA entering the open channel and binding to a site within the ion conduction pathway.[4][6]
Q2: What is a typical starting concentration range for TEA in an experiment?
A2: The effective concentration of TEA is highly dependent on the specific K+ channel subtype being targeted and whether it is applied intracellularly or extracellularly. For general purposes, concentrations ranging from 1 mM to 30 mM are commonly used.[7] For certain channels, concentrations as low as 100 µM or as high as 100 mM may be necessary to achieve significant block.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: Is the blocking effect of TEA voltage-dependent?
A3: Yes, the block by intracellular TEA is often voltage-dependent, where the block becomes stronger with depolarization.[4] This is because the positively charged TEA molecule is driven into the channel pore by the membrane potential. The external block is generally less voltage-dependent.[4]
Q4: Can the concentration of K+ ions in the solution affect the blocking efficiency of TEA?
A4: Absolutely. Both intracellular and extracellular K+ concentrations can influence the blocking potency of TEA. High concentrations of K+ can compete with TEA for binding within the channel pore, thereby reducing its blocking effectiveness.[8] This is a critical factor to consider when designing your experimental solutions. For instance, in the absence of extracellular K+, intracellular TEA can lead to an irreversible block of K+ channels.[6][9]
Q5: I am not seeing a complete block of my K+ current. What are the possible reasons?
A5: There are several potential reasons for an incomplete block:
-
Insufficient TEA Concentration: The concentration of TEA may be too low for the specific K+ channel you are studying. Refer to the IC50 values for different channels and consider performing a dose-response experiment.
-
Channel Subtype Resistance: Some K+ channel subtypes are less sensitive to TEA. Confirm the identity of your channel and its known TEA sensitivity.
-
Competition with K+: High concentrations of potassium in your recording solutions can reduce the effectiveness of TEA.[8]
-
Side of Application: The channel you are studying might be more sensitive to either internal or external application of TEA. Ensure you are applying it to the correct side.[4]
-
Voltage Dependence: For intracellular application, the blocking effect can be voltage-dependent. The holding potential of your experiment might not be optimal for observing a strong block.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in Blocking Effect | Inconsistent TEA solution preparation. | Prepare fresh TEA solutions daily from a high-quality stock. Ensure complete dissolution. |
| Fluctuation in membrane potential. | Monitor and maintain a stable holding potential throughout the experiment. | |
| Temperature fluctuations. | Maintain a constant and controlled temperature during recordings as ion channel kinetics are temperature-sensitive. | |
| Irreversible Channel Block | Absence or very low concentration of extracellular K+. | Ensure the presence of at least 10 mM K+ in the extracellular solution to prevent irreversible channel "killing" by internal TEA.[6][9] |
| Slow Onset of Block | Slow diffusion of TEA to the binding site. | Allow for sufficient perfusion time for the TEA solution to reach equilibrium at the channel. |
| For intracellular application, the cell dialysis might be slow. | Ensure a good seal and allow adequate time for the pipette solution containing TEA to equilibrate with the cell interior. | |
| Effects on Other Currents | TEA can have off-target effects at high concentrations. | Use the lowest effective concentration of TEA possible. If studying other currents, consider using more specific K+ channel blockers if available. TEA has been shown to block some chloride channels at high concentrations.[10] |
Quantitative Data Summary
Table 1: IC50 Values of TEA for Different K+ Channels
| K+ Channel Subtype | Application | IC50 Value | Reference |
| Kv2.1 | External | ~5 mM | [2][4] |
| Kv2.1 | Internal | ~0.2 mM - 0.25 mM | [2][4] |
| Kcv (wild-type) | cis (intracellular) | 0.098 ± 0.02 mM (at -60 mV) | [5] |
| Kcv (wild-type) | cis (intracellular) | 0.41 ± 0.03 mM (at 60 mV) | [5] |
| Kcv (wild-type) | trans (extracellular) | 47 ± 11 mM (at -60 mV) | [5] |
| Kcv (wild-type) | trans (extracellular) | 13 ± 2 mM (at 60 mV) | [5] |
| Shaker (4 Tyr at 449) | External | 0.65 mM | [11] |
| Shaker (4 Thr at 449) | External | 22 mM | [11] |
Note: IC50 values can vary depending on the experimental conditions such as membrane potential, ionic concentrations, and temperature.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording for K+ Channel Block by Extracellular TEA
-
Cell Preparation: Prepare the cells expressing the K+ channel of interest according to standard laboratory protocols.
-
Solution Preparation:
-
Internal Pipette Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH.
-
External Bath Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
TEA Stock Solution: Prepare a 1 M stock solution of Tetraethylammonium chloride hydrate in deionized water.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline K+ currents in the standard external solution.
-
Perfuse the cell with the external solution containing the desired concentration of TEA (e.g., 1, 5, 10, 20 mM). To maintain osmolarity, equimolar NaCl can be replaced by TEA-Cl.[7]
-
Allow sufficient time for the TEA solution to take effect and for the current block to reach a steady state.
-
Record the K+ currents in the presence of TEA.
-
To test for reversibility, wash out the TEA by perfusing with the standard external solution.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after TEA application.
-
Calculate the percentage of block for each TEA concentration.
-
If a dose-response curve is generated, fit the data to the Hill equation to determine the IC50.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 3. Tetraethylammonium chloride (TEA), non-selective K+ channel blocker (CAS 56-34-8) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Rapid Intracellular TEA Block of the KcsA Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Killing K channels with TEA+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Block of neuronal fast chloride channels by internal tetraethylammonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
Preventing precipitation of Tetraethylammonium chloride hydrate in experimental buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetraethylammonium (B1195904) chloride (TEACl) hydrate (B1144303). The focus is on preventing precipitation in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Tetraethylammonium chloride hydrate in common solvents?
A1: Tetraethylammonium chloride (TEACl) is a quaternary ammonium (B1175870) salt that is highly soluble in water and other polar solvents.[1][2][3] It is a white, crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air.[1] The solubility in various solvents is summarized in the table below.
Q2: Can Tetraethylammonium chloride precipitate out of a buffer solution?
A2: Yes, while TEACl is highly soluble in water, precipitation can occur in a buffer solution under certain conditions. This is often not due to TEACl's inherent lack of solubility, but rather to interactions with other components in the buffer or changes in the solution's properties.
Q3: What are the common causes of Tetraethylammonium chloride precipitation in experimental buffers?
A3: Several factors can lead to the precipitation of TEACl or other buffer components:
-
Common-Ion Effect: If the buffer contains a high concentration of chloride ions from other salts (e.g., NaCl, KCl), it can decrease the solubility of TEACl.[1]
-
High Concentration: Exceeding the solubility limit of TEACl in the specific buffer formulation, especially at lower temperatures.
-
Low Temperature: Solubility of salts generally decreases at lower temperatures. Storing a concentrated buffer solution at 4°C or on ice can cause precipitation.
-
pH Shift: While the solubility of TEACl itself is not significantly affected by pH as it is a salt of a strong acid and a strong base, the pH of the buffer can affect the solubility of other buffer components, leading to precipitation which might be mistaken for TEACl.
-
Presence of Organic Solvents: When diluting a TEACl stock solution prepared in an organic solvent (like DMSO or ethanol) into an aqueous buffer, the change in solvent polarity can cause the compound to precipitate if the final concentration of the organic solvent is not optimal.
Q4: Can impurities in Tetraethylammonium chloride cause issues?
A4: Yes, commercial TEACl can sometimes contain impurities like triethylamine. This impurity can raise the cytoplasmic pH in biological experiments.[4] While not directly causing precipitation, such impurities can affect experimental outcomes. It is recommended to use high-purity TEACl for sensitive applications.
Troubleshooting Guide: Preventing Precipitation
Issue: A precipitate has formed in my buffer containing Tetraethylammonium chloride.
This guide provides a step-by-step approach to identify the cause and resolve the issue of precipitation.
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Caption: Workflow for preparing TEACl solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. tetraethylammonium chloride [chemister.ru]
- 3. Tetraethylammonium block of water flux in Aquaporin-1 channels expressed in kidney thin limbs of Henle's loop and a kidney-derived cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buffers for Biochemical Reactions [promega.com]
Troubleshooting inconsistent results with Tetraethylammonium chloride hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Tetraethylammonium (B1195904) chloride (TEA) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: My results with Tetraethylammonium chloride hydrate are inconsistent between experiments. What are the common causes?
Inconsistent results when using Tetraethylammonium chloride (TEA) hydrate can stem from several factors, primarily related to its hygroscopic nature, solution preparation, and storage. Key areas to investigate include:
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Inaccurate Concentration Due to Water Content: Tetraethylammonium chloride is available in both anhydrous and various hydrate forms (e.g., monohydrate, tetrahydrate).[1] Failing to account for the mass of water in the hydrate form when calculating molar concentrations is a frequent source of error, leading to lower effective concentrations of the active TEA ion.
-
Hygroscopicity of the Solid: TEA hydrate is hygroscopic, meaning it can absorb moisture from the atmosphere.[1] Improper storage or handling of the solid compound can lead to an unknown and variable amount of absorbed water, further compromising the accuracy of weighing and solution preparation.[2][3][4][5]
-
Solution Instability and Degradation: While generally stable, TEA solutions can degrade over time, especially if not stored properly.[6] Repeated freeze-thaw cycles of stock solutions can also affect their stability and potency.
-
Variability in Experimental Conditions: General electrophysiology variables such as temperature, pH of solutions, and the health of the cells being studied can all contribute to inconsistent results.
Q2: How should I properly weigh and prepare solutions of this compound to ensure accurate concentrations?
To ensure accurate and reproducible concentrations, follow these steps:
-
Use the Correct Molecular Weight: Always check the certificate of analysis provided by the supplier to confirm the specific hydrate form you have (e.g., monohydrate) and use the correct molecular weight, which includes the water molecules, in your calculations.
-
Handle the Solid in a Controlled Environment: Due to its hygroscopic nature, it is best to weigh this compound in a low-humidity environment, such as a glove box or a room with controlled humidity. If this is not possible, work quickly to minimize exposure to air.
-
Prepare Fresh Stock Solutions: It is recommended to prepare fresh stock solutions regularly. If you need to store them, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Filter the Final Solution: Before use in experiments, filter the final diluted solution through a 0.22 µm filter to remove any potential particulates.
Q3: What are the recommended storage conditions for solid this compound and its solutions?
-
Solid: Store solid this compound in a tightly sealed container in a dry, cool, and well-ventilated place to protect it from moisture.[7] A desiccator is recommended for long-term storage.
-
Stock Solutions: The stability of stock solutions depends on the solvent and storage temperature. For aqueous solutions, storage at -20°C or -80°C is common. Always refer to the manufacturer's guidelines for specific recommendations. Aliquoting into single-use vials is crucial to prevent contamination and degradation from repeated temperature changes.
Q4: Can the chloride counter-ion influence my experimental results?
While the primary pharmacological effect of TEA chloride is attributed to the tetraethylammonium ion, which blocks potassium channels, the chloride counter-ion is generally considered to be physiologically inert in most standard experimental buffers.[8][9] However, in experiments where the chloride concentration is a critical variable (e.g., studies of chloride channels or transporters), it is important to account for the chloride introduced with the TEA and to use appropriate control solutions.
Troubleshooting Guides
Issue 1: Reduced or Variable Potency of TEA in Blocking Potassium Currents
If you observe a weaker than expected block of potassium currents or high variability in the blocking effect, consider the following troubleshooting steps.
Caption: Troubleshooting logic for weak or variable TEA effects.
Issue 2: Inconsistent Electrophysiological Recordings
For general inconsistencies in electrophysiological recordings that may be exacerbated by the application of TEA, refer to the following guide.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Molar Concentration | Recalculate the amount of TEA hydrate needed, ensuring you are using the molecular weight of the hydrate form, not the anhydrous form. | The water of hydration adds to the molecular weight. Not accounting for it will result in a lower actual concentration of the active TEA ion. |
| Moisture Absorption by Solid | Store the solid compound in a desiccator. Weigh the compound quickly to minimize exposure to atmospheric moisture. | TEA hydrate is hygroscopic and can absorb water from the air, leading to weighing errors and inaccurate concentrations.[1] |
| Degraded TEA Solution | Prepare fresh stock solutions from the solid. If storing, aliquot into single-use volumes and freeze. Avoid multiple freeze-thaw cycles. | The stability of TEA in solution can decrease over time, leading to reduced efficacy. |
| Inconsistent Experimental Temperature | Use a temperature-controlled perfusion system and monitor the bath temperature throughout the experiment. | The kinetics of ion channel gating and drug binding can be temperature-dependent. |
| pH Shift in Solutions | Measure the pH of your external and internal solutions before each experiment. Ensure they are within the desired range. | Changes in pH can alter the properties of both the ion channels and the drug. |
| Variable Cell Health | Only use healthy cells for recording. Monitor the baseline channel activity for stability before applying TEA. | Unhealthy cells can have altered ion channel expression and function, leading to variable drug effects. |
Data Presentation
The following tables illustrate the potential for significant concentration errors if the hydration state and hygroscopicity of Tetraethylammonium chloride are not properly managed.
Table 1: Impact of Hydration State on Molar Concentration
This table demonstrates the error in the final concentration of a solution when the molecular weight of anhydrous TEA is used for calculations with the monohydrate form.
| Target Concentration (mM) | Calculated Mass of TEA (anhydrous) (mg/100mL) | Actual Concentration with TEA Monohydrate (mM) | % Error |
| 10 | 165.70 | 9.02 | -9.8% |
| 20 | 331.40 | 18.04 | -9.8% |
| 50 | 828.50 | 45.10 | -9.8% |
Molecular Weight of Anhydrous TEA (C₈H₂₀ClN): 165.70 g/mol Molecular Weight of TEA Monohydrate (C₈H₂₀ClNO): 183.72 g/mol
Table 2: Hypothetical Impact of Moisture Absorption on Concentration
This table illustrates how moisture absorption by the solid compound can lead to errors in the final concentration.
| Assumed Mass of TEA Hydrate (mg) | Actual Mass of TEA Hydrate after 5% Moisture Absorption (mg) | Resulting Molar Concentration (mM in 100mL) | % Error from Target of 10mM |
| 183.72 | 174.53 | 9.50 | -5.0% |
| 183.72 | 165.35 | 9.00 | -10.0% |
Experimental Protocols
Protocol for Preparing a 1 M Stock Solution of Tetraethylammonium Chloride Monohydrate
-
Determine the Molecular Weight: Refer to the manufacturer's certificate of analysis for the exact molecular weight of the Tetraethylammonium chloride monohydrate (typically ~183.72 g/mol ).
-
Weigh the Compound: In a low-humidity environment, accurately weigh out 18.372 g of Tetraethylammonium chloride monohydrate.
-
Dissolve: Add the weighed solid to a beaker containing approximately 80 mL of high-purity deionized water. Stir with a magnetic stir bar until fully dissolved.
-
Adjust Volume: Transfer the dissolved solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to the 100 mL mark.
-
Mix and Filter: Invert the flask several times to ensure the solution is homogenous. Filter the solution through a 0.22 µm syringe filter.
-
Store: Aliquot the stock solution into single-use sterile tubes and store at -20°C.
Protocol for Whole-Cell Voltage-Clamp Recording of Potassium Currents with TEA Application
This protocol provides a general workflow for assessing the blocking effect of TEA on voltage-gated potassium channels.
Caption: Step-by-step workflow for electrophysiological experiments with TEA.
-
Solution Preparation: Prepare the internal and external solutions. A typical external solution might contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal solution for recording potassium currents could contain (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2.
-
Cell Preparation: Plate cells at an appropriate density for patch-clamp recording.
-
Patch-Clamp Setup: Pull glass micropipettes to a resistance of 3-5 MΩ. Fill the pipette with the filtered internal solution.
-
Recording:
-
Obtain a GΩ seal on a healthy cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.
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Record a stable baseline of currents in the control external solution for at least 3-5 minutes.
-
Perfuse the bath with the external solution containing the desired concentration of Tetraethylammonium chloride.
-
Once the effect has reached a steady state, record the currents using the same voltage-step protocol.
-
To test for reversibility, perfuse the bath with the control external solution to wash out the TEA.
-
-
Data Analysis: Measure the peak current amplitude at each voltage step before, during, and after TEA application to quantify the extent of the block.
References
- 1. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]
- 2. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effect of the tetraethylammonium ion on the delayed currents of frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of internal TEA+ and Cs+ on potassium current in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological effects of cesium and tetraethylammonium in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to purify Tetraethylammonium chloride hydrate for sensitive applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Tetraethylammonium (B1195904) chloride (TEAC) hydrate (B1144303) for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to purify commercial Tetraethylammonium chloride hydrate for sensitive applications?
A1: Commercial grades of TEAC hydrate, while suitable for many purposes, may contain impurities that can interfere with sensitive experiments. For applications such as electrophysiology, where TEAC is used as a potassium channel blocker, trace impurities can lead to inconsistent or erroneous results.[1] A common impurity is triethylamine (B128534) hydrochloride, which can affect the pH and ionic environment of your experimental setup.[2] Additionally, the water content in the hydrate can be variable, which is critical in non-aqueous reactions or when precise concentrations are required.
Q2: What is the most common method for purifying TEAC hydrate in a laboratory setting?
A2: Recrystallization is the most effective and widely used method for purifying solid compounds like TEAC hydrate.[3] This technique involves dissolving the impure compound in a hot solvent and then allowing it to cool, which promotes the formation of pure crystals while the impurities remain in the solution.[3] A mixed-solvent system is often employed for quaternary ammonium (B1175870) salts to achieve optimal solubility differences at high and low temperatures.
Q3: How can I determine the purity of my TEAC hydrate after purification?
A3: The purity of the recrystallized TEAC hydrate should be assessed using a combination of methods. Argentometric titration can be used to determine the chloride content and, by extension, the purity of the salt. To assess for residual organic impurities, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[4] Furthermore, given that TEAC is hygroscopic, it is crucial to determine the water content accurately, for which Karl Fischer titration is the gold standard.[5][6]
Q4: What are the ideal storage conditions for purified TEAC hydrate?
A4: Purified TEAC hydrate is hygroscopic and should be stored in a tightly sealed container in a desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) to prevent moisture absorption. For long-term storage, a dry, inert atmosphere (e.g., in a glove box or under argon) is recommended.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of TEAC hydrate using a mixed-solvent system of ethanol (B145695) and hexane (B92381).
Materials:
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Crude this compound
-
Absolute Ethanol (ACS grade or higher)
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n-Hexane (ACS grade or higher)
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Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
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Reflux condenser
-
Büchner funnel and flask
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Filter paper
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Vacuum source
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Ice bath
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Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a fume hood, place the crude TEAC hydrate into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot absolute ethanol to dissolve the solid completely. The solution should be heated to a gentle boil.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Addition of Anti-solvent: While the ethanol solution is still hot, slowly add n-hexane dropwise with continuous stirring. Hexane acts as an anti-solvent, reducing the solubility of TEAC. Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
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Redissolution: Gently reheat the solution until it becomes clear again. If it does not become clear, add a few drops of hot ethanol until the turbidity just disappears. This ensures the solution is saturated at a high temperature.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum. For stringent applications requiring anhydrous material, the crystals should be dried in a vacuum oven at a temperature below their decomposition point or in a vacuum desiccator over P₂O₅ for several days.
Protocol 2: Purity Assessment by Karl Fischer Titration
This protocol outlines the determination of water content in the purified TEAC hydrate.
Materials:
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Purified this compound
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent
-
Anhydrous methanol (B129727) or other suitable solvent
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Airtight syringe or sample handling system for the titrator
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Sample Preparation: Accurately weigh a suitable amount of the purified TEAC hydrate. The sample size will depend on the expected water content and the type of titrator used (volumetric for higher water content, coulometric for trace amounts).
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Titration: Quickly transfer the weighed sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
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Analysis: Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and calculate the water content.
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Calculation: The water content is typically reported as a percentage by weight.
Data Presentation
Table 1: Solubility of Tetraethylammonium Chloride
| Solvent | Solubility ( g/100 g of solvent at 20°C) |
| Water | 141[1] |
| Ethanol | Very Soluble[1] |
| Acetone | Very Soluble[1] |
| Chloroform | 8.2[1] |
| Non-polar solvents (e.g., hexane) | Insoluble[2] |
Table 2: Typical Purity Specifications of Commercial vs. Purified TEAC Hydrate
| Parameter | Commercial Grade | After Recrystallization |
| Assay (Argentometric Titration) | ≥98% | >99.5% |
| Triethylamine hydrochloride | ≤0.5% | Not detectable |
| Loss on Drying (Water Content) | ≤10% | <0.1% (after vacuum drying) |
Troubleshooting Guides
Recrystallization Troubleshooting
Issue: Crystals do not form upon cooling.
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Possible Cause 1: Too much solvent was used, and the solution is not saturated.
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Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Possible Cause 2: The solution is supersaturated.
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Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
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Solution 2: Add a "seed crystal" (a tiny crystal of pure TEAC) to the solution to initiate crystallization.
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Issue: The product "oils out" instead of forming crystals.
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Possible Cause: The solution is cooling too quickly, or the impurity concentration is too high.
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Solution: Reheat the solution until the oil redissolves. Add a small amount of the primary solvent (ethanol) to decrease the saturation slightly, and then allow it to cool more slowly.
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Issue: The yield of recrystallized product is low.
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Possible Cause 1: Too much solvent was used, leaving a significant amount of the product in the mother liquor.
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Solution: Concentrate the mother liquor by evaporation and cool it again to recover more crystals.
-
-
Possible Cause 2: Premature crystallization occurred during hot filtration.
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Solution: Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
-
Possible Cause 3: The crystals were washed with a solvent that was not ice-cold, dissolving some of the product.
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Solution: Always use a minimal amount of ice-cold solvent for washing.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for crystallization failure.
References
- 1. tetraethylammonium chloride [chemister.ru]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
Improving the efficiency of phase transfer catalysis with Tetraethylammonium chloride hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tetraethylammonium chloride (TEAC) hydrate (B1144303) to improve the efficiency of phase transfer catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: What is Tetraethylammonium chloride (TEAC) hydrate and how does it function as a phase transfer catalyst?
Tetraethylammonium chloride is a quaternary ammonium (B1175870) salt. In a typical biphasic reaction system (e.g., an aqueous phase and an organic phase), reactants can be segregated into the phase in which they are soluble, preventing them from reacting. TEAC acts as a "shuttle" by pairing with a reactant ion (typically an anion) from the aqueous or solid phase. The resulting ion pair, featuring the organic-soluble tetraethyl groups of the TEAC cation, can then migrate into the organic phase. This transport lowers the activation energy and dramatically increases the reaction rate, leading to higher yields and improved efficiency.
Q2: How does the 'hydrate' form of TEAC affect its performance?
TEAC is hygroscopic and can exist as stable hydrates, such as the monohydrate (TEAC·H₂O). The presence of water of hydration can influence its solubility in different phases. While PTC systems often contain water, the precise hydration state of the catalyst can affect its partitioning behavior between the aqueous and organic phases. It is crucial to use a consistent grade of the catalyst for reproducible results. For most applications, the commercially available hydrate form is effective without needing special drying, as the aqueous phase is already present.
Q3: What types of reactions are typically catalyzed by TEAC?
TEAC is effective for a wide range of nucleophilic substitution reactions. Common applications include:
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O-alkylation (Williamson Ether Synthesis): Synthesizing ethers from alcohols or phenols.[1]
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N-alkylation: Alkylating nitrogen-containing compounds like indoles and other heterocycles.[1]
-
C-alkylation: Forming carbon-carbon bonds by alkylating active methylene (B1212753) compounds.[2]
-
Esterification: Synthesizing esters from carboxylic acids.
-
Cyanation: Introducing a cyanide group using reagents like sodium cyanide.
Q4: How does TEAC compare to other common 'onium' salt catalysts like Tetrabutylammonium bromide (TBAB)?
The effectiveness of a quaternary ammonium salt is largely determined by the lipophilicity (organic-solubility) of its cation. Catalysts with larger alkyl groups, like TBAB, are generally more lipophilic and can be more efficient at transferring anions into less polar organic solvents. TEAC, with its smaller ethyl groups, is more hydrophilic. Its effectiveness is optimal in moderately polar organic solvents or when the anion being transferred is relatively "soft" or lipophilic itself.
Troubleshooting Guide
This guide addresses common issues encountered when using TEAC hydrate in phase transfer catalysis.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Phase Transfer: The TEAC cation is not sufficiently lipophilic for the chosen organic solvent to efficiently shuttle the anion. | 1. Change Solvent: Switch to a more polar organic solvent (e.g., Dichloromethane, Chlorobenzene) to improve catalyst solubility. 2. Increase Catalyst Concentration: Increase the catalyst loading from a typical 1-5 mol% up to 10 mol%. |
| Poor Interfacial Area: Insufficient mixing between the aqueous and organic phases limits the area where ion exchange can occur. | Increase Agitation: Ensure vigorous stirring (e.g., >300-500 rpm) to create a large surface area between the two phases. Note that excessive stirring can sometimes lead to emulsions. |
| Competing Elimination Reaction (E2): If using a secondary or sterically hindered alkyl halide, the basic conditions may favor elimination over substitution. | 1. Use a Primary Alkyl Halide: Whenever possible, the reaction design should use a primary alkyl halide. 2. Lower Temperature: Reduce the reaction temperature to favor the SN2 pathway, which has a lower activation energy. 3. Use a Milder Base: If the reaction allows, a weaker base (e.g., K₂CO₃ instead of NaOH) may disfavor elimination. |
| Catalyst Degradation: At elevated temperatures and in the presence of a strong base, TEAC can undergo Hofmann elimination, forming triethylamine (B128534) and ethene, which deactivates the catalyst. | 1. Lower Reaction Temperature: Keep the reaction temperature as low as feasible while maintaining a reasonable rate. Phosphonium salt catalysts are often more thermally stable if high temperatures are required. 2. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete. |
Problem: Formation of a Stable Emulsion
| Possible Cause | Suggested Solution |
| High Catalyst Concentration: Quaternary ammonium salts act like surfactants and can stabilize emulsions at high concentrations. | Reduce Catalyst Amount: Use the lowest effective catalyst concentration (start at 1-2 mol%). |
| Intense Agitation: Very high shear forces from rapid stirring can create microscopic droplets that are difficult to separate. | Optimize Stirring Speed: Use moderate stirring (e.g., 300-500 rpm) that creates good mixing without excessive shear. |
| Unfavorable Phase Volume Ratio: The relative volumes of the organic and aqueous phases can contribute to emulsion stability. | Adjust Phase Volumes: Alter the ratio of the aqueous and organic solvents. |
| Breaking an Existing Emulsion | 1. Add Brine: Add a saturated NaCl solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion. 2. Filtration: Filter the emulsion through a pad of a filter aid like Celite®. This can help coalesce the dispersed droplets. 3. Centrifugation: If available, centrifuging the mixture can effectively separate the layers. |
Data Presentation: O-Alkylation of Phenols
The following data is for illustrative purposes to demonstrate the effect of reaction parameters on the Williamson ether synthesis of 4-propoxy-acetophenone catalyzed by Tetraethylammonium chloride hydrate.
| Entry | Alkyl Halide | Base (50% aq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromopropane (B46711) | NaOH | Toluene (B28343) | 80 | 4 | 92 |
| 2 | 1-Bromopropane | KOH | Toluene | 80 | 4 | 94 |
| 3 | 1-Iodopropane | KOH | Toluene | 80 | 2.5 | 96 |
| 4 | 1-Bromopropane | KOH | Dichloromethane | 40 | 8 | 85 |
| 5 | 2-Bromopropane | KOH | Toluene | 80 | 12 | 25* |
*Low yield is attributed to the competing E2 elimination reaction with the secondary alkyl halide.
Experimental Protocols
Representative Protocol: Synthesis of 4-Propoxyacetophenone via Williamson Ether Synthesis
This protocol describes the O-alkylation of 4-hydroxyacetophenone with 1-bromopropane using TEAC hydrate as a phase transfer catalyst.
Materials:
-
4-Hydroxyacetophenone
-
1-Bromopropane
-
Potassium Hydroxide (B78521) (KOH)
-
This compound (TEAC·xH₂O)
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Toluene
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Deionized Water
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Diethyl Ether
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Saturated NaCl solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxyacetophenone (1.36 g, 10 mmol), this compound (0.18 g, 1.0 mmol, 10 mol%), and toluene (25 mL).
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Base Addition: Prepare a 50% (w/w) aqueous solution of potassium hydroxide (2.24 g KOH in 2.24 mL water). Add this solution to the flask.
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Reagent Addition: Begin vigorous stirring (approx. 500 rpm). Add 1-bromopropane (1.48 g, 12 mmol, 1.2 eq.) to the biphasic mixture.
-
Reaction: Heat the mixture to 80°C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Add 20 mL of water and 20 mL of diethyl ether.
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Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing: Combine all organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove the catalyst and residual base.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary to yield pure 4-propoxyacetophenone.
Visualizations
Caption: The catalytic cycle of Tetraethylammonium chloride (TEAC) in a PTC reaction.
Caption: A logical workflow for troubleshooting low-yield PTC reactions.
References
Technical Support Center: Minimizing Off-Target Effects of Tetraethylammonium (TEA) Chloride Hydrate in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tetraethylammonium (B1195904) (TEA) chloride hydrate (B1144303) in cellular assays while minimizing its off-target effects. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tetraethylammonium (TEA)?
Tetraethylammonium (TEA) is widely recognized as a non-selective blocker of potassium (K+) channels.[1][2] It physically occludes the pore of these channels, thereby inhibiting the flow of potassium ions. This blockade is crucial for studying the role of potassium channels in various physiological processes, including neuronal signaling, muscle contraction, and cell proliferation.
Q2: What are the major off-target effects of TEA that I should be aware of in my cellular assays?
Beyond its primary action on potassium channels, TEA can exert significant off-target effects on other ion channels and receptors, which can confound experimental results. The two most well-documented off-target interactions are:
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Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): TEA can act as a weak partial agonist and a competitive antagonist at nAChRs.[3][4][5] This interaction can lead to unintended modulation of cellular signaling pathways, particularly those involving calcium influx.
-
Transient Receptor Potential Melastatin 7 (TRPM7) Channels: Intracellular TEA has been shown to block the outward current of TRPM7 channels in a voltage-dependent manner.[6][7][8][9] This can interfere with cellular processes regulated by TRPM7, such as magnesium homeostasis and cell adhesion.
Q3: How can I determine the optimal concentration of TEA for my experiment to maximize on-target effects and minimize off-target effects?
Determining the optimal TEA concentration is a critical step in experimental design. The ideal concentration will be high enough to effectively block the target potassium channels while remaining below the threshold for significant off-target engagement. A dose-response curve is essential for this purpose.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular responses that are inconsistent with potassium channel blockade.
This is a common issue arising from the off-target effects of TEA. The following steps can help you troubleshoot and dissect the observed phenotype:
Experimental Protocol: Co-administration with a Specific Antagonist
To determine if the unexpected effects are mediated by nAChRs, you can perform a co-incubation experiment with a specific nAChR antagonist, such as mecamylamine (B1216088).
-
Cell Preparation: Plate your cells at the desired density and allow them to adhere or equilibrate as per your standard protocol.
-
Control Groups:
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Untreated control (vehicle only).
-
TEA alone at the concentration used in your primary experiment.
-
Mecamylamine alone (at a concentration known to effectively block nAChRs in your cell type, typically in the low micromolar range).
-
-
Experimental Group: Pre-incubate the cells with mecamylamine for a sufficient time (e.g., 30 minutes) to ensure receptor blockade before adding TEA.
-
Assay Performance: Proceed with your standard experimental assay (e.g., measuring cell viability, proliferation, or a specific signaling event).
-
Data Analysis: Compare the results from the co-incubation group with the control and single-agent groups. If the unexpected cellular response is attenuated or abolished in the presence of mecamylamine, it strongly suggests the involvement of nAChR off-target effects.
Issue 2: How can I definitively confirm that the observed effects of TEA are due to its action on my target potassium channel and not an off-target?
Genetic approaches provide a powerful tool for validating the on-target specificity of TEA.
Experimental Protocol: siRNA-mediated Knockdown of Off-Target Receptors
By reducing the expression of potential off-target proteins, you can assess whether the cellular response to TEA is altered. This protocol outlines the general workflow for siRNA-mediated knockdown of nAChR subunits.
-
siRNA Design and Selection: Design or purchase at least two validated siRNAs targeting the specific nAChR subunit(s) expressed in your cell line. Include a non-targeting (scrambled) siRNA as a negative control.
-
Transfection:
-
Seed cells and grow to 60-80% confluency.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Incubate cells with the siRNA complexes for the recommended time (typically 24-72 hours) to achieve target protein knockdown.
-
-
Validation of Knockdown: Before proceeding with the TEA experiment, validate the knockdown efficiency at the protein level using Western blotting or at the mRNA level using qRT-PCR.
-
TEA Treatment and Assay: Once knockdown is confirmed, treat the cells (non-transfected, scrambled siRNA control, and nAChR siRNA) with TEA and perform your primary assay.
-
Interpretation: If the TEA-induced effect is significantly diminished in the cells with nAChR knockdown compared to the controls, it provides strong evidence for an off-target effect mediated by that specific receptor.
Workflow for Validating TEA Specificity using siRNA
Issue 3: I suspect TEA is altering intracellular calcium levels through an off-target mechanism. How can I investigate this?
Calcium imaging is a direct way to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to TEA.
Experimental Protocol: Intracellular Calcium Imaging
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before adding any compounds.
-
Compound Addition:
-
Add TEA at the desired concentration and record the fluorescence changes over time.
-
In separate experiments, pre-incubate with an nAChR antagonist (e.g., mecamylamine) before adding TEA to determine if the calcium response is nAChR-mediated.
-
Use a known activator of nAChRs (e.g., nicotine) as a positive control.
-
-
Data Analysis: Quantify the changes in fluorescence intensity over time. A rapid increase in fluorescence upon TEA application, which is blocked by an nAChR antagonist, would indicate an off-target effect on calcium signaling via nAChRs.
Data Presentation
Table 1: Comparative IC50 Values of Tetraethylammonium (TEA) on Various On-Target and Off-Target Ion Channels
| Ion Channel Family | Specific Channel/Subunit | IC50 Value (mM) | Reference(s) |
| Potassium Channels (On-Target) | |||
| Voltage-gated (Kv) | Kv1.1 | ~0.34-0.84 | [10] |
| Kv2.1 | ~5 (external), ~0.2 (internal) | [1] | |
| KCNQ1 | 5.0 | [2] | |
| KCNQ2 | 0.3 | [2] | |
| KCNQ3 | >30 | [2] | |
| KCNQ4 | 3.0 | [2] | |
| KCNQ2/3 Heteromer | 3.8 | [2] | |
| Calcium-activated (KCa) | BK (Large Conductance) | ~67 (internal) | [11] |
| Off-Target Channels | |||
| Nicotinic Acetylcholine Receptors | Mouse muscle adult-type | 2-3 | [3][4] |
| Torpedo electric organ | ~0.2 (Ki) | [5] | |
| TRP Channels | TRPM7 (outward current) | Effective at 20 (intracellular) | [6][7][8][9] |
Note: IC50 values can vary depending on experimental conditions such as voltage, pH, and the specific cell type or expression system used.
Signaling Pathways and Visualizations
Off-target effects of TEA on nAChRs can trigger downstream signaling cascades, primarily through the influx of cations, including Ca2+.
nAChR-Mediated Calcium Signaling Pathway Potentially Activated by TEA
Activation of nAChRs by an agonist (or partial agonist like TEA) leads to the opening of the ion channel, allowing Na+ and Ca2+ to enter the cell. This influx of positive ions depolarizes the cell membrane, which can further activate voltage-gated calcium channels (VGCCs), leading to a more substantial increase in intracellular calcium. This rise in [Ca2+]i can then activate a variety of downstream signaling molecules, including calmodulin (CaM), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK), ultimately leading to changes in gene expression and cellular function.
Logical Workflow for Investigating Unexpected TEA Effects
When faced with anomalous data, a systematic approach is crucial. This workflow outlines the logical steps to differentiate between on-target and off-target effects of TEA.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of tetraethylammonium with the open and closed conformations of the acetylcholine receptor ionic channel complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. External tetraethylammonium as a molecular caliper for sensing the shape of the outer vestibule of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dealing with hygroscopic nature of Tetraethylammonium chloride hydrate in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of Tetraethylammonium chloride (TEAC) hydrate (B1144303) in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is Tetraethylammonium chloride (TEAC) and why is its hydrate form a concern?
Tetraethylammonium chloride is a quaternary ammonium (B1175870) compound.[1] Its hydrate form is a concern in the lab because it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to issues such as clumping, inaccurate weighing, and potential alterations in its chemical properties, which can affect experimental outcomes.
Q2: What are the stable hydrate forms of TEAC?
TEAC is known to exist in two stable hydrate forms: a monohydrate (TEAC·H₂O) and a tetrahydrate (TEAC·4H₂O).[1] The crystal structures of both of these hydrate forms have been determined.[1]
Q3: How should I store TEAC hydrate to minimize water absorption?
To minimize water absorption, TEAC hydrate should be stored in a tightly sealed container in a dry and cool place.[1] Using a desiccator with a suitable desiccant is highly recommended for long-term storage.
Q4: Can I dry TEAC hydrate if it has absorbed water?
While gentle heating in an oven can be used to dry some hygroscopic compounds, caution must be exercised with TEAC. Heating TEAC can lead to a Hofmann elimination reaction, resulting in the formation of triethylamine (B128534) hydrochloride as an impurity.[1] If drying is necessary, it should be done under vacuum at a low temperature.
Q5: How does the hydration of TEAC affect its use as a phase-transfer catalyst?
The presence of water can influence the efficiency of phase-transfer catalysis. While a certain amount of water is often necessary for the catalyst to be active, excessive water can lead to the formation of emulsions and may hydrolyze reactants or products. The hydration level of TEAC can affect its solubility in the organic phase and its ability to transport the desired anion, thereby impacting reaction rates and yields.
Troubleshooting Guides
Problem 1: Inconsistent results in reactions using TEAC as a phase-transfer catalyst.
| Possible Cause | Troubleshooting Step |
| Variable water content in TEAC | Determine the water content of your TEAC hydrate using Karl Fischer titration before each experiment. Ensure the water content is consistent across all batches. |
| Formation of an emulsion | Reduce the amount of water in the reaction mixture. If possible, use an anhydrous grade of TEAC or dry the hydrate under vacuum at a low temperature. |
| Hydrolysis of reactant or product | Minimize the water content of the reaction system. Consider using a non-aqueous solvent system if compatible with your reaction. |
| Poor catalyst solubility in the organic phase | The hydration state can affect solubility. If you suspect this is an issue, try using TEAC with a different, known hydration level or consider a different quaternary ammonium salt with more lipophilic alkyl chains. |
Problem 2: Difficulty in accurately weighing TEAC hydrate.
| Possible Cause | Troubleshooting Step |
| Rapid water absorption from the atmosphere | Weigh the TEAC hydrate as quickly as possible. Use a weighing boat with a larger surface area to minimize exposure time. For highly sensitive experiments, consider weighing inside a glove box with a controlled, low-humidity atmosphere. |
| Clumping of the solid | If the material has already clumped due to moisture absorption, gently break up the clumps with a spatula before weighing. For future use, ensure the container is tightly sealed and stored in a desiccator. |
Problem 3: Unexpected pH changes in aqueous solutions of TEAC.
| Possible Cause | Troubleshooting Step |
| Presence of triethylamine hydrochloride impurity | As mentioned, heating TEAC can lead to the formation of triethylamine hydrochloride, which is acidic.[1] If you suspect this impurity, consider purifying the TEAC by recrystallization or using a fresh, unheated batch. The pH of a 10% solution of pure TEAC is reported to be around 6.48. |
Data Presentation
Due to the lack of specific water sorption isotherm data for Tetraethylammonium chloride hydrate in the available literature, the following table provides a representative example of water uptake for a typical hygroscopic substance at 25°C. This data is for illustrative purposes to demonstrate the importance of controlling humidity.
Table 1: Representative Water Uptake of a Hygroscopic Compound at 25°C
| Relative Humidity (%) | Water Content (% w/w) |
| 10 | 0.5 |
| 20 | 1.2 |
| 30 | 2.5 |
| 40 | 4.0 |
| 50 | 6.0 |
| 60 | 8.5 |
| 70 | 11.5 |
| 80 | 15.0 |
| 90 | >20.0 (Deliquescence) |
Note: This is a generalized example. The actual water uptake of TEAC hydrate may vary.
Experimental Protocols
Protocol 1: Determination of Water Content in this compound by Karl Fischer Titration
This protocol provides a general procedure for determining the water content of TEAC hydrate using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (B129727)
-
TEAC hydrate sample
-
Airtight weighing boat or syringe
Procedure:
-
Titrator Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the burette with the Karl Fischer titrant.
-
Add anhydrous methanol to the titration vessel.
-
Pre-titrate the methanol to a stable endpoint to remove any residual water.
-
-
Sample Preparation and Introduction:
-
Accurately weigh a suitable amount of the TEAC hydrate sample. The sample size will depend on the expected water content and the titrant concentration. Aim for a titrant consumption that is within the optimal range for your instrument.
-
Quickly and carefully transfer the weighed sample into the conditioned titration vessel. Minimize the exposure of the sample to the atmosphere during this step.
-
-
Titration:
-
Start the titration immediately after adding the sample.
-
The titrator will automatically add the Karl Fischer reagent until the endpoint is reached, which is typically detected by a platinum electrode.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
The water content is calculated using the following formula:
Where:
-
V = Volume of Karl Fischer titrant consumed (mL)
-
T = Titer of the Karl Fischer reagent (mg H₂O / mL)
-
W = Weight of the sample (mg)
-
-
Safety Precautions:
-
Karl Fischer reagents are toxic and flammable. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Caption: Experimental workflow for handling hygroscopic TEAC hydrate.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Tetraethylammonium Chloride Hydrate Stock Solutions
This guide provides technical support for researchers, scientists, and drug development professionals on the long-term stability, preparation, and quality control of Tetraethylammonium chloride (TEACl) hydrate (B1144303) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a TEACl hydrate stock solution?
A1: To prepare a stock solution, dissolve Tetraethylammonium chloride hydrate in high-purity water (e.g., Milli-Q or equivalent) or a suitable buffer to the desired concentration. For applications such as patch-clamp electrophysiology, TEACl is often included in the internal pipette solution at concentrations around 5-20 mM.[1][2]
Q2: How should I store my TEACl hydrate stock solution and for how long?
A2: For long-term storage, it is recommended to store aqueous stock solutions at -20°C for up to one month or at -80°C for up to six months.[3][4] If possible, prepare fresh solutions and use them on the same day to ensure optimal performance.[4] For short-term use, refrigeration at 2-8°C is acceptable, but the solution should be used within a few days. Always bring the solution to room temperature and ensure any precipitate is redissolved before use.[4]
Q3: What are the signs of degradation in a TEACl hydrate stock solution?
A3: Visual signs of degradation can include discoloration (yellowing), cloudiness, or the formation of precipitate that does not readily dissolve upon warming. A significant shift in the pH of the solution can also indicate degradation. A freshly prepared 10% aqueous solution of TEACl should have a pH of around 6.5. A strong amine-like odor may suggest the formation of triethylamine, a potential degradation product.
Q4: Can I heat a TEACl hydrate stock solution to aid dissolution?
A4: Yes, TEACl solutions exhibit good thermal stability. A 10% aqueous solution's pH was reported to be unchanged after heating at 95°C for 28 hours, suggesting that gentle heating to aid dissolution is unlikely to cause significant degradation. However, prolonged or repeated heating at high temperatures should be avoided as it may promote Hofmann elimination, a degradation pathway for quaternary ammonium (B1175870) compounds.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results (e.g., variable block of potassium channels) | Degraded TEACl solution: The concentration of active TEACl may have decreased due to degradation, leading to a weaker or more variable effect. | Prepare a fresh stock solution of TEACl hydrate. Validate the concentration of the new stock solution. |
| Incorrect solution pH: The pH of your experimental solution can affect both the stability of TEACl and the function of the biological system under study. | Measure the pH of your final experimental solution containing TEACl and adjust if necessary. | |
| Precipitate observed in the stock solution upon thawing | Incomplete dissolution or low temperature: TEACl is highly soluble in water, but precipitation can occur at low temperatures, especially in concentrated solutions. | Gently warm the solution to room temperature and vortex or sonicate until the precipitate is fully redissolved. Visually inspect the solution to ensure it is clear before use. |
| High background noise or unstable recordings in electrophysiology experiments | Contaminated stock solution: The solution may be contaminated with particulate matter or microorganisms, particularly if stored for extended periods at 4°C or room temperature. | Filter the stock solution through a 0.2 µm syringe filter before use.[7] For critical applications, prepare fresh solution from solid TEACl hydrate. |
| Degradation products: Degradation products, such as triethylamine, could potentially interfere with the experimental system. | If degradation is suspected, prepare a fresh stock solution. Consider performing a quality control check on the old solution. |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Aqueous Stock Solution
-
Weighing: Accurately weigh 183.72 g of this compound (assuming the monohydrate, MW: 183.72 g/mol ). Adjust the weight based on the hydration state specified by the manufacturer.
-
Dissolution: Transfer the weighed solid to a clean, sterile beaker. Add approximately 800 mL of high-purity water and stir with a magnetic stirrer until the solid is completely dissolved. Gentle warming can be used to expedite dissolution.
-
Volume Adjustment: Quantitatively transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the mark.
-
Mixing and Filtration: Invert the flask several times to ensure homogeneity. For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the solution into sterile, clearly labeled tubes and store at -20°C or -80°C.
Protocol 2: Quality Control of TEACl Stock Solution by Titration
This protocol provides a general method for determining the concentration of a quaternary ammonium salt solution.
-
Reagent Preparation:
-
Prepare a standardized 0.1 M sodium tetraphenylborate (B1193919) (NaTPB) titrant.
-
Prepare a buffer solution (e.g., pH 10).
-
Use a suitable indicator (e.g., potassium permanganate).
-
-
Titration Procedure:
-
Pipette a known volume of the TEACl stock solution into a beaker.
-
Add the buffer solution and indicator.
-
Titrate with the standardized NaTPB solution until the endpoint is reached (indicated by a color change).
-
-
Calculation: Calculate the molarity of the TEACl solution based on the volume of NaTPB titrant used.
Data Presentation
Table 1: Recommended Storage Conditions for TEACl Hydrate Aqueous Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months[3] | Preferred for long-term storage. |
| -20°C | Up to 1 month[3][4] | Suitable for medium-term storage. |
| 2-8°C | A few days | For short-term use only. Prone to microbial growth. |
| Room Temperature | Not recommended for storage | Prepare fresh for immediate use. |
Visualizations
Caption: Workflow for preparing and using TEACl hydrate stock solutions.
Caption: Hofmann elimination of Tetraethylammonium chloride.
References
- 1. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch-Clamp Slice Electrophysiology. [bio-protocol.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tetraethylammonium chloride | K+ channel Blocker | Hello Bio [hellobio.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. docs.axolbio.com [docs.axolbio.com]
Impact of pH on the activity of Tetraethylammonium chloride hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetraethylammonium (B1195904) (TEA) chloride hydrate (B1144303) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH of a Tetraethylammonium chloride hydrate solution?
A solution of Tetraethylammonium chloride (TEAC) in water is expected to be slightly acidic. A 10% solution has been reported to have a pH of 6.48.[1] Another source indicates a pH of 4.84 at 25°C for a 50g/L solution. The pH of a 10% solution was shown to be stable even after heating at 95°C for 28 hours, indicating good chemical stability under these conditions.[1]
Q2: Does the activity of the Tetraethylammonium (TEA) ion itself change with pH?
No, the blocking activity of the TEA ion is not directly dependent on pH. Tetraethylammonium is a quaternary ammonium (B1175870) cation, meaning it is permanently positively charged regardless of the pH of the solution.[2] Its protonation state does not change within the typical pH ranges used in biological experiments.
Q3: If the activity of TEA doesn't change with pH, why am I seeing pH-dependent effects in my experiment?
While the TEA cation itself is not pH-sensitive, its target, the voltage-gated potassium (K+) channels, can be significantly affected by changes in extracellular pH.[3][4][5] Therefore, any observed pH-dependent effects are likely due to the influence of pH on the potassium channel's function, not on the TEA molecule.
Q4: How does pH affect voltage-gated potassium channels?
Changes in extracellular pH can alter the gating properties of voltage-gated potassium channels. For instance, acidic conditions have been shown to:
-
Enhance C-type inactivation in certain K+ channels like Kv1.5.[3]
These pH-induced changes in channel behavior can alter the apparent efficacy of TEA as a blocker.
Q5: Are there optimal pH ranges for experiments involving cellular transport of TEA?
Yes. Studies on the transport of TEA across cell membranes have indicated that there are optimal pH ranges for both its uptake and efflux. For instance, in snake renal proximal tubules, optimal intracellular H+ concentration was observed for TEA entry, and an optimal extracellular H+ concentration was found for its efflux.[6] This suggests that if your experiment relies on the cellular transport of TEA, maintaining a stable and optimal pH is crucial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent TEA blocking activity at different experimental time points. | The pH of your experimental buffer is drifting over time. | Ensure your buffering system has adequate capacity to maintain a stable pH throughout the experiment. Consider using a stronger buffer or freshly preparing your solutions. |
| Variability in results between different experimental days. | Inconsistent pH of the prepared this compound stock or working solutions. | Always measure and adjust the pH of your final working solution before each experiment to ensure consistency. |
| Unexpected changes in potassium channel kinetics when applying TEA at different pH values. | The observed changes are likely due to the effect of pH on the potassium channel itself, rather than on the TEA molecule. | To isolate the effect of TEA, perform control experiments where you vary the pH in the absence of TEA to characterize the pH sensitivity of your specific potassium channel subtype. |
| Reduced apparent potency of TEA at acidic pH. | Acidic pH may have altered the conformation or gating of the potassium channel, making it less susceptible to blockage by TEA. | Refer to the literature for the known pH sensitivity of the specific potassium channel you are studying. Consider performing experiments at a physiological pH (around 7.4) unless the experimental design specifically requires acidic conditions. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Materials:
-
This compound (CAS: 56-34-8)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., HEPES, PBS)
-
pH meter
-
Sterile filtration unit (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Dissolve the powder in the appropriate volume of high-purity water or your chosen buffer to achieve the desired stock concentration (e.g., 1 M). TEAC is soluble in water, ethanol, and chloroform.[1]
-
Gently agitate the solution until the solid is completely dissolved.
-
Measure the pH of the stock solution and adjust if necessary using dilute HCl or NaOH/KOH, depending on your experimental requirements.
-
Sterile-filter the stock solution into a sterile container.
-
Store the stock solution at room temperature or as recommended by the manufacturer. The compound is stable, but protection from moisture is advised as it is hygroscopic.[7]
-
Protocol 2: Assessing the Impact of Extracellular pH on K+ Channel Activity (in the presence of TEA)
This protocol is designed for use with electrophysiology techniques such as patch-clamp.
-
Cell Preparation:
-
Culture cells expressing the potassium channel of interest under standard conditions.
-
Prepare cells for electrophysiological recording as per your established laboratory protocol.
-
-
Solution Preparation:
-
Prepare a standard extracellular (bath) solution buffered to a physiological pH (e.g., 7.4 with HEPES).
-
Prepare a series of extracellular solutions with varying pH values (e.g., 6.8, 7.0, 7.4, 7.8, 8.0), ensuring the buffering capacity is sufficient to maintain these pH levels during the experiment.
-
Prepare your intracellular (pipette) solution with a stable pH.
-
Prepare a stock solution of this compound as described in Protocol 1.
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording configuration.
-
Perfuse the cell with the standard extracellular solution (pH 7.4) to obtain a baseline recording of K+ channel activity.
-
Apply a fixed concentration of TEA in the standard extracellular solution and record the level of channel block.
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Wash out the TEA and allow the cell to recover to the baseline activity.
-
Sequentially perfuse the cell with the extracellular solutions of varying pH (without TEA) and record the K+ channel activity at each pH to determine the channel's intrinsic pH sensitivity.
-
For each pH condition, apply the same fixed concentration of TEA and record the level of channel block.
-
Analyze the data to compare the blocking effect of TEA at different extracellular pH values.
-
Visualizations
Caption: Workflow for assessing the influence of pH on TEA's effect on K+ channels.
Caption: pH primarily affects the K+ channel, not TEA directly.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]
- 3. Differential sensitivity of voltage-gated potassium channels Kv1.5 and Kv1.2 to acidic pH and molecular identification of pH sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of External pH on Activation of the Kv1.5 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of external pH on activation of the Kv1.5 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH on basolateral tetraethylammonium transport in snake renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 56-34-8 CAS MSDS (Tetraethylammonium Chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
A Comparative Guide: Tetraethylammonium Chloride Hydrate vs. Tetrabutylammonium Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate quaternary ammonium (B1175870) salts is crucial for a wide range of applications, from organic synthesis to pharmacological studies. This guide provides a detailed, objective comparison of Tetraethylammonium (B1195904) chloride hydrate (B1144303) (TEAC) and Tetrabutylammonium (B224687) chloride (TBAC), focusing on their performance, physicochemical properties, and biological activities, supported by available data.
Physicochemical Properties
The fundamental differences in the alkyl chain length between TEAC and TBAC give rise to distinct physicochemical properties that influence their solubility, stability, and suitability for various experimental conditions. TEAC, with its shorter ethyl groups, is generally more soluble in polar solvents, while the longer butyl groups of TBAC impart greater lipophilicity, enhancing its solubility in organic solvents.[1][2]
| Property | Tetraethylammonium Chloride Hydrate (TEAC) | Tetrabutylammonium Chloride (TBAC) |
| Molecular Formula | C₈H₂₂ClNO | C₁₆H₃₆ClN |
| Molecular Weight | 183.72 g/mol | 277.92 g/mol |
| Appearance | White to off-white crystalline powder[3] | White to off-white crystalline solid |
| Melting Point | 39 °C[4] | 83-86 °C |
| Solubility in Water | 1410 g/L at 20°C[5] | Soluble[6] |
| Solubility in Ethanol | Freely soluble[2] | Soluble[6] |
| Solubility in Chloroform | Soluble[2] | Soluble[6] |
| Solubility in Acetone | Soluble[2] | Soluble[6] |
| Hygroscopicity | Hygroscopic[3] | Hygroscopic[6] |
Performance in Applications
Both TEAC and TBAC are extensively used as phase-transfer catalysts (PTCs) in organic synthesis and as electrolytes in electrochemical studies. Their performance in these roles is directly related to their structural differences.
As Phase-Transfer Catalysts , the longer alkyl chains of TBAC generally render it a more effective PTC for reactions involving a highly organic phase, as its greater lipophilicity facilitates the transfer of anions from the aqueous to the organic phase.[7] However, the smaller size of the tetraethylammonium cation in TEAC may be advantageous in certain sterically hindered reactions.[7] A direct comparison in the Biginelli reaction showed that quaternary ammonium salts with longer alkyl chains, like TBAC, tend to provide higher yields.[8]
As Electrolytes , the smaller ionic radius of the tetraethylammonium cation in TEAC leads to higher ionic conductivity in solution compared to the bulkier tetrabutylammonium cation of TBAC.[9] This makes TEAC a preferred electrolyte when high conductivity is required. Conversely, the larger size of the tetrabutylammonium cation can result in a wider electrochemical window in some applications.[10]
Pharmacological and Toxicological Profile
The primary pharmacological action of the tetraethylammonium (TEA) cation is the non-selective blockade of potassium channels.[11][12] This property has led to its use in physiological research to study the role of these channels in various cellular processes.[11] The tetrabutylammonium (TBA) cation has also been shown to block ion channels, including both potassium and chloride channels.[13][14]
The toxicity of both compounds is primarily attributed to their respective cations.[11] Acute toxicity data indicates that TEAC is more toxic than TBAC when administered intravenously.[1][6]
| Toxicological Data (LD₅₀) | Tetraethylammonium Chloride | Tetrabutylammonium Chloride |
| Oral (rat) | 2630 mg/kg[15] | In the range of 250-1000 mg/kg for quaternary ammonium compounds in general.[6] |
| Oral (mouse) | 833 mg/kg[3] | In the range of 150-1000 mg/kg for quaternary ammonium compounds in general.[6] |
| Intravenous (rat) | ~56 mg/kg[1] | For some quaternary ammonium compounds, the LD50 is several hundred times lower by IV than the oral route.[6] |
| Intravenous (mouse) | 37 mg/kg[7] | For some quaternary ammonium compounds, the LD50 is several hundred times lower by IV than the oral route.[6] |
| Intravenous (dog) | ~36 mg/kg[1] | For some quaternary ammonium compounds, the LD50 is several hundred times lower by IV than the oral route.[6] |
Signaling Pathways and Mechanisms of Action
Tetraethylammonium (TEA) as a Potassium Channel Blocker
TEA physically occludes the pore of potassium channels, thereby preventing the efflux of K⁺ ions. This action leads to a prolongation of the action potential and an increase in neurotransmitter release at nerve terminals.
Tetrabutylammonium (TBA) as an Ion Channel Blocker
TBA has been shown to block both chloride and potassium channels. The larger size of the TBA cation allows it to physically occlude the channel pore, similar to TEA, but its interactions may differ due to its increased hydrophobicity.[13][14]
Experimental Protocols
To objectively compare the performance of TEAC and TBAC as phase-transfer catalysts, a standardized experimental protocol is essential. The Williamson ether synthesis is a classic example of a reaction that benefits from PTC.
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol allows for the comparison of TEAC and TBAC in the synthesis of an ether from an alcohol and an alkyl halide.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the alcohol (1 equivalent), a suitable base (e.g., NaOH or K₂CO₃, 1.5 equivalents), and a biphasic solvent system (e.g., toluene/water).
-
Catalyst Addition: Add the phase-transfer catalyst, either TEAC or TBAC (0.05-0.1 equivalents).
-
Substrate Addition: Add the alkyl halide (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) and stir vigorously for a set period (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the yield and purity of the isolated ether. Compare the results obtained with TEAC and TBAC.
By following this standardized protocol, researchers can generate direct, quantitative data to compare the catalytic efficiency of this compound and Tetrabutylammonium chloride for their specific synthetic needs.
References
- 1. Tetraethylammonium - Wikipedia [en.wikipedia.org]
- 2. tetraethylammonium chloride [chemister.ru]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 56-34-8 CAS MSDS (Tetraethylammonium Chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Block of neuronal chloride channels by tetraethylammonium ion derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of intracellular block of the KcsA K+ channel by tetrabutylammonium: insights from X-ray crystallography, electrophysiology and replica-exchange molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Unmasking the Blocker: A Comparative Guide to Tetraethylammonium Chloride Hydrate as a K+ Channel Inhibitor
For researchers, scientists, and drug development professionals, the precise modulation of ion channels is paramount. This guide provides a critical validation of Tetraethylammonium (B1195904) (TEA) chloride hydrate (B1144303), a foundational potassium (K+) channel blocker, by objectively comparing its performance against other common inhibitors. We present a comprehensive analysis supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Tetraethylammonium is a quaternary ammonium (B1175870) compound that has been instrumental in the study of potassium channel physiology.[1][2] As one of the first discovered K+ channel blockers, it has paved the way for a deeper understanding of the diverse roles these channels play in cellular processes, from neuronal signaling to muscle contraction.[1][3][4][5] This guide will delve into the specificity, mechanism of action, and comparative efficacy of TEA, offering a clear perspective on its applications and limitations.
Mechanism of Action: A Simple Pore Blocker
Tetraethylammonium chloride acts as a non-specific blocker of a wide range of potassium channels.[2][6] Its mechanism is a straightforward physical occlusion of the ion conduction pore. The positively charged TEA ion enters the open channel from either the extracellular or intracellular side and binds within the pore, thereby preventing the flux of K+ ions.[2] This action is voltage-dependent and reversible. The affinity of TEA can vary significantly between different K+ channel subtypes, a critical consideration for its experimental use.
Comparative Analysis of K+ Channel Inhibitors
While TEA is a broad-spectrum K+ channel blocker, its lack of specificity is a significant drawback for studies requiring the targeted inhibition of a particular channel subtype. A variety of other compounds, ranging from small molecules to peptide toxins, offer greater selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of TEA and several common alternatives against a range of K+ channel subtypes. Lower IC50 values indicate higher potency.
| Inhibitor | Target Channel(s) | IC50 Value | Specificity Notes |
| Tetraethylammonium (TEA) | Broad spectrum Kv, KCa, KCNQ channels | µM to mM range | Non-selective. [2][6] IC50 for Kv2.1 is ~5 mM (external) and ~0.2 mM (internal).[2][6] For KCNQ1, the IC50 is ~5.0 mM, for KCNQ2 it is ~0.3 mM, and for KCNQ4 it is ~3.0 mM.[7] |
| 4-Aminopyridine (4-AP) | Broad spectrum Kv channels | µM to mM range | Non-selective. Generally more potent for Kv1 channels than TEA. IC50 for Kv1.1 is ~242 µM and for Kv1.2 is ~399 µM.[8] |
| Charybdotoxin | KCa1.1 (BK), Kv1.2, Kv1.3 | Low nM range | Potent peptide toxin. Blocks both Ca2+-activated and some voltage-gated K+ channels.[9] |
| Margatoxin | Kv1.2, Kv1.3 | pM to low nM range | Highly potent peptide toxin, but not entirely selective for Kv1.3 as it also inhibits Kv1.2 with high affinity. |
| Iberiotoxin | KCa1.1 (BK) | Low nM range | Highly selective for large-conductance Ca2+-activated K+ channels. |
| Dendrotoxin | Kv1.1, Kv1.2, Kv1.6 | Low nM range | Peptide toxin from mamba venom with high affinity for specific Kv1 subtypes. |
Experimental Protocols: The Gold Standard for Validation
The validation of K+ channel inhibitors and the determination of their IC50 values are primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in living cells.
Key Steps in Whole-Cell Patch-Clamp Protocol:
-
Cell Preparation: A single cell expressing the target K+ channel is isolated. This can be a primary cell or a cell line engineered to express the channel of interest.
-
Micropipette Fabrication: A glass micropipette with a tip diameter of approximately 1-2 µm is fabricated and filled with an intracellular-like solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The cell's membrane potential is clamped at a specific voltage. A series of voltage steps are then applied to elicit the opening of the K+ channels, and the resulting ionic currents are recorded.
-
Inhibitor Application: The inhibitor is applied to the extracellular solution at various concentrations. The reduction in the measured K+ current at each concentration is used to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the context in which K+ channel inhibitors are used, the following diagrams illustrate a key physiological pathway and the experimental workflow for inhibitor validation.
Caption: Role of K+ channels in neuronal action potential and the point of intervention for inhibitors like TEA.
Caption: Standard experimental workflow for validating a K+ channel inhibitor using patch-clamp electrophysiology.
Conclusion
Tetraethylammonium chloride hydrate remains a valuable tool for the general, non-selective blockade of potassium channels. Its simple mechanism of action and broad activity make it suitable for initial investigations into the overall contribution of K+ currents to a physiological process. However, for research requiring the dissection of the roles of specific K+ channel subtypes, the lack of specificity of TEA is a major limitation. In such cases, more potent and selective inhibitors, such as the peptide toxins charybdotoxin, iberiotoxin, or dendrotoxin, are more appropriate choices. The selection of a K+ channel inhibitor should be guided by the specific experimental question and the required degree of channel subtype selectivity. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 3. Action potential - Wikipedia [en.wikipedia.org]
- 4. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Tetraethylammonium (TEA) Chloride Hydrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Tetraethylammonium (B1195904) (TEA) chloride hydrate (B1144303) with various ion channels, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Tetraethylammonium (TEA) is a quaternary ammonium (B1175870) compound widely recognized as a non-selective blocker of potassium (K⁺) channels.[1] Its utility as a research tool stems from its ability to inhibit these channels, thereby allowing for the functional characterization of K⁺ currents in various physiological processes. However, the "non-selective" nature of TEA necessitates a thorough understanding of its interactions with other ion channels to ensure accurate interpretation of experimental results. This guide delves into the cross-reactivity of TEA, presenting a comparative analysis of its effects on a range of ion channels.
Comparative Analysis of Ion Channel Inhibition by TEA
The inhibitory potency of TEA varies significantly across different ion channel families and even among subtypes within the same family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of TEA for various ion channels, providing a quantitative basis for comparing its cross-reactivity.
| Ion Channel Family | Ion Channel Subtype | IC50 (mM) | Tissue/Expression System | Reference(s) |
| Potassium (K⁺) Channels | ||||
| Kv2.1 (mutant K382V, conducting K⁺) | 0.8 ± 0.05 | - | [2] | |
| Kv2.1 (mutant K356G, conducting K⁺) | 1.1 ± 0.06 | - | [2] | |
| KcsA (intracellular application) | ~75 | Planar lipid bilayers | [3][4] | |
| Delayed Rectifier K⁺ Channel (frog skeletal muscle) | 8 | Frog skeletal muscle | [5] | |
| Ca²⁺-activated K⁺ Channel (internal) | 0.08 | AtT-20/D16-16 cells | [6] | |
| Ca²⁺-activated K⁺ Channel (external) | 52.2 | AtT-20/D16-16 cells | [6] | |
| Sodium (Na⁺) Channels | ||||
| Kv2.1 (mutant K382V, conducting Na⁺) | 264.5 ± 21.1 | - | [2] | |
| Kv2.1 (mutant K356G, conducting Na⁺) | 21.1 ± 1.3 | - | [2] | |
| Chloride (Cl⁻) Channels | Neuronal Fast Chloride Channels | ~12-15 (Kd) | Rat cortical neurons |
Note: The IC50 values can be influenced by various factors, including the specific experimental conditions (e.g., membrane potential, ion concentrations) and the expression system used.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity profile relies on robust and well-defined experimental protocols. The whole-cell patch-clamp technique is the gold standard for characterizing the effects of pharmacological agents on ion channel function.
Generalized Protocol for IC50 Determination using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a framework for determining the IC50 value of a test compound, such as TEA, on a specific ion channel.
1. Cell Preparation:
-
Culture cells expressing the ion channel of interest on glass coverslips.
-
Allow cells to adhere and grow to an appropriate confluency.
2. Solution Preparation:
-
External (Bath) Solution: Prepare a solution mimicking the extracellular environment, containing appropriate physiological concentrations of ions. The composition will vary depending on the ion channel being studied.
-
Internal (Pipette) Solution: Prepare a solution mimicking the intracellular environment. This solution will fill the patch pipette.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of TEA chloride hydrate in an appropriate solvent (e.g., water).
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the micropipette with the internal solution and mount it on the micromanipulator.
-
Approach a target cell with the micropipette and establish a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential using a patch-clamp amplifier.
4. Data Acquisition:
-
Apply a voltage protocol to elicit ionic currents through the channel of interest. The protocol will depend on the gating properties of the specific channel (e.g., voltage steps for voltage-gated channels).
-
Record the baseline current in the absence of the test compound.
-
Perfuse the recording chamber with external solutions containing increasing concentrations of TEA.
-
At each concentration, record the steady-state current inhibition.
5. Data Analysis:
-
Measure the peak or steady-state current amplitude at each TEA concentration.
-
Normalize the current at each concentration to the control (baseline) current.
-
Plot the normalized current as a function of the logarithm of the TEA concentration.
-
Fit the data to a dose-response curve (e.g., Hill equation) to determine the IC50 value.
Caption: TEA blockade of K⁺ channels leads to enhanced neurotransmitter release.
Modulation of Intracellular Calcium Signaling
While direct, high-affinity blockade of voltage-gated calcium channels by TEA has not been extensively documented, its indirect effects on intracellular calcium signaling are noteworthy. By depolarizing the cell membrane, TEA can lead to the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium and a rise in intracellular calcium concentration. This elevation in intracellular calcium can then trigger a multitude of calcium-dependent signaling pathways, influencing processes such as gene expression, enzyme activation, and cell proliferation.
Logical Relationship of TEA's Indirect Effect on Calcium Signaling
Caption: TEA's indirect impact on intracellular calcium signaling pathways.
Conclusion
Tetraethylammonium chloride hydrate is a valuable tool for studying the physiological roles of potassium channels. However, its utility is intrinsically linked to a clear understanding of its cross-reactivity with other ion channels. This guide highlights that while TEA is a potent blocker of many potassium channels, its effects on other channels, such as sodium and chloride channels, can occur at higher concentrations. Researchers must consider this selectivity profile when designing experiments and interpreting data to avoid misattribution of observed physiological effects. The provided protocols and signaling pathway diagrams serve as a resource for the scientific community to facilitate more precise and informed use of TEA in research and drug development.
References
- 1. Tetraethylammonium chloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid intracellular TEA block of the KcsA potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Intracellular TEA Block of the KcsA Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the tetraethylammonium ion on the delayed currents of frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetraethylammonium blockade of calcium-activated potassium channels in clonal anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to Tetraethylammonium Chloride Hydrate in Experimental Research
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of Tetraethylammonium (B1195904) (TEA) chloride hydrate (B1144303) with other potassium channel blockers, supported by experimental data and detailed protocols to facilitate consistent and reliable outcomes.
Tetraethylammonium chloride is a well-established, non-selective blocker of voltage-gated potassium (Kv) channels. Its primary mechanism of action involves the physical occlusion of the ion conduction pore, a mode of action that has been extensively characterized across numerous studies, contributing to its reliable performance in a variety of experimental settings. This inherent consistency, when coupled with standardized protocols, underpins the high reproducibility of experiments utilizing TEA chloride.
Comparative Performance of Potassium Channel Blockers
The efficacy of TEA chloride in blocking different Kv channels varies, as does its potency compared to other commonly used blockers. The following tables summarize key quantitative data to aid in the selection of the most appropriate blocker for a given experimental design.
| Blocker | Channel Subtype | IC50 (mM) | Cell Type/Expression System | Reference |
| Tetraethylammonium (TEA) chloride | Kv2.1 (internal application) | ~0.2 | - | [1][2] |
| Tetraethylammonium (TEA) chloride | Kv2.1 (external application) | ~5 | - | [1][2] |
| 4-Aminopyridine (4-AP) | Multiple Kv channels | Varies (µM to mM range) | - | |
| Glibenclamide | KATP channels | Varies (µM range) | - | |
| Dendrotoxin | Kv1.1, Kv1.2, Kv1.6 | Varies (nM range) | - |
Table 1: Comparative IC50 Values of Common Potassium Channel Blockers. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a channel blocker. The values presented here are indicative and can vary based on experimental conditions.
| Parameter | Tetraethylammonium (TEA) chloride | 4-Aminopyridine (4-AP) |
| Mechanism | Pore blocker | Pore blocker |
| Selectivity | Non-selective for Kv channels | Broad spectrum Kv channel blocker |
| Application | Extracellular and Intracellular | Extracellular and Intracellular |
| Common Use | General block of delayed rectifier K+ currents | Block of transient 'A-type' K+ currents |
Table 2: Qualitative Comparison of TEA chloride and 4-Aminopyridine. This table highlights the key differences in the application and primary targets of two widely used potassium channel blockers.
Key Experimental Protocols
The reproducibility of experiments involving TEA chloride is highly dependent on the adherence to well-defined protocols. The following section details a standard methodology for assessing the effect of TEA chloride on Kv channels using whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing Kv Channel Blockade by Tetraethylammonium Chloride
Objective: To measure the inhibitory effect of TEA chloride on voltage-gated potassium currents in a cultured cell line or primary neurons.
Materials:
-
Tetraethylammonium chloride hydrate (purity ≥98%)
-
Cell culture medium
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare fresh extracellular and intracellular solutions and filter-sterilize. Prepare a stock solution of TEA chloride in deionized water.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Mount the coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Data Acquisition:
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.
-
Record the resulting currents in the absence of TEA chloride (control).
-
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of TEA chloride. Allow sufficient time for the drug to equilibrate.
-
Post-Drug Recording: Repeat the voltage-step protocol to record currents in the presence of TEA chloride.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after TEA chloride application. Calculate the percentage of current inhibition to determine the dose-response relationship and IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of TEA chloride's action, the following diagrams are provided.
Caption: Workflow for a whole-cell patch-clamp experiment.
The blockade of Kv channels by TEA chloride has downstream consequences on cellular signaling, primarily by altering membrane potential and subsequent voltage-dependent processes.
Caption: Signaling cascade following Kv channel blockade by TEA.
By providing this detailed comparative data and standardized experimental protocol, this guide aims to enhance the reproducibility of research involving this compound, thereby contributing to the generation of robust and reliable scientific findings.
References
- 1. The effect of tetraethylammonium on intracellular calcium concentration in Alzheimer's disease fibroblasts with APP, S182 and E5-1 missense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tetraethylammonium chloride on sympathetic neuromuscular transmission in saphenous artery of young rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Tetraethylammonium Chloride Hydrate: A Comparative Guide to its Impact on Cell Viability at Working Concentrations
For researchers in cellular and molecular biology, pharmacology, and neuroscience, tetraethylammonium (B1195904) (TEA) chloride hydrate (B1144303) is a widely utilized tool for blocking potassium (K+) channels. However, a critical consideration for its application in in vitro studies is its potential impact on cell viability at concentrations required for effective channel blockade. This guide provides a comprehensive comparison of the effects of TEA on cell viability with other common potassium channel blockers, supported by experimental data and detailed protocols.
Executive Summary
Tetraethylammonium chloride hydrate can significantly affect cell viability in a dose- and time-dependent manner. While lower concentrations (sub-millimolar) may have minimal impact, working concentrations typically used to block a broad range of potassium channels often overlap with concentrations that inhibit cell proliferation and induce apoptosis. The cytotoxic effects of TEA vary considerably across different cell types. Therefore, it is imperative for researchers to empirically determine the optimal, non-toxic working concentration for their specific cell line and experimental duration. This guide presents data on TEA and several alternative potassium channel blockers to aid in the selection of the most appropriate compound for your research needs.
Tetraethylammonium Chloride: Effects on Cell Viability
TEA is a non-selective blocker of voltage-gated potassium channels. Its effects on cell viability have been documented in various cell lines.
Key Findings:
-
Dose- and Time-Dependent Cytotoxicity: Studies consistently demonstrate that the cytotoxic effects of TEA increase with both concentration and exposure time.
-
Induction of Apoptosis: At higher concentrations, TEA has been shown to induce programmed cell death (apoptosis). This is evidenced by changes in the expression of apoptosis-related proteins such as Bax and Bcl-2.[1]
-
Cell Line Specificity: The sensitivity to TEA varies significantly among different cell types. For instance, some cancer cell lines appear to be more susceptible to TEA-induced cytotoxicity than non-cancerous cell lines.
Table 1: Effect of Tetraethylammonium Chloride on Cell Viability
| Cell Line | Concentration Range | Exposure Time | Observed Effect | Reference |
| C6 and 9L Glioma cells | 0.2 - 60 mM | 24 - 72 hours | Inhibition of proliferation, induction of apoptosis at 40 mM.[1] | [1] |
| HeLa (Cervical Cancer) | > 2 mM | Not Specified | Cell death. | [2] |
| HeLa (Cervical Cancer) | 10 mM | 48 hours | Approximately 50% cell death. | [2] |
| K562 (Leukemia) | 10 mM | 48 hours | Slightly lowered viability. | [2] |
| Cultured Hippocampal Neurons | > 2 mM | Not Specified | Cell death. | [2] |
| Human Cytotrophoblast | 5.0 mM | Not Specified | Extensive cellular necrosis. | [3] |
Comparative Analysis with Alternative Potassium Channel Blockers
Several other compounds are available for blocking potassium channels, each with its own profile of selectivity and potential for cytotoxicity.
Table 2: Comparison of Cytotoxicity of Various Potassium Channel Blockers
| Compound | Target Channels | Cell Line(s) | Effective Concentration | Cytotoxic Effects |
| Tetraethylammonium (TEA) chloride | Non-selective K+ channels | Various (Glioma, HeLa, etc.) | 1 - 40 mM | Dose-dependent inhibition of proliferation and apoptosis.[1][2] |
| 4-Aminopyridine (B3432731) (4-AP) | Voltage-gated K+ channels | Glioma, Hippocampal Neurons, Cytotrophoblast | 1 - 5 mM | Induces apoptosis and cell death at millimolar concentrations.[3][4][5] |
| Quinidine | Non-selective K+ channels | K562, HepG2 | 160 µg/ml (CC50 in HepG2) | Cytotoxic at higher concentrations.[6][7] |
| Glibenclamide | ATP-sensitive K+ channels | Hepatocellular Carcinoma, Breast Cancer | > 50 µM | Inhibits cell viability and induces apoptosis.[2][8] |
| Apamin (B550111) | Small-conductance Ca2+-activated K+ channels | Cortical Neurons, Erythrocytes | Up to 10 µg/mL | No significant neurotoxicity or hemolysis observed at tested concentrations.[9][10] |
| Dendrotoxin | Voltage-gated K+ channels (Kv1.1, 1.2, 1.6) | Neurons | Nanomolar range | Potent neurotoxin, can cause brain damage.[1] |
| Charybdotoxin | Ca2+-activated K+ channels, some Kv channels | T lymphocytes | Nanomolar range | Potent toxin, blocks channels with high affinity.[11][12] |
| Iberiotoxin | Large-conductance Ca2+-activated K+ channels (BK channels) | Various | Nanomolar range | Potent toxin, primarily affecting cardiovascular and nervous systems.[13][14] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting cell viability data. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., Tetraethylammonium chloride) and a vehicle control.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Visualizing Experimental Workflow and Signaling
Experimental Workflow for Assessing Cell Viability
Caption: Workflow of the MTT assay for determining cell viability.
Simplified Signaling Pathway of TEA-Induced Apoptosis
Caption: TEA-induced apoptosis signaling pathway.
Conclusion
The decision to use this compound in cell-based assays requires careful consideration of its potential cytotoxic effects. At working concentrations necessary to block potassium channels, TEA can indeed reduce cell viability. Researchers must meticulously titrate the concentration of TEA to find a balance between effective channel blockade and minimal cytotoxicity for their specific experimental system. When significant cytotoxicity is observed, exploring alternative potassium channel blockers with different selectivity and toxicity profiles, as outlined in this guide, is a prudent step. The provided data and protocols serve as a valuable resource for making informed decisions to ensure the validity and reliability of experimental results.
References
- 1. Compared toxicity of the potassium channel blockers, apamin and dendrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glibenclamide induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glibenclamide inhibits cell growth by inducing G0/G1 arrest in the human breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Bee Venom Peptides Melittin, Tertiapin, and Apamin on the Human Erythrocytes Ghosts: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iberiotoxin - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
A Comparative Guide to the Effects of Tetraethylammonium Chloride Hydrate in Glial and Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Tetraethylammonium (B1195904) (TEA) chloride hydrate, a non-selective potassium channel blocker, on two distinct cell types: glioma cells and smooth muscle cells. We will explore its mechanism of action, comparative efficacy with an alternative potassium channel blocker, 4-aminopyridine (B3432731) (4-AP), and provide detailed experimental protocols for researchers.
Mechanism of Action: Blocking the Pore
Tetraethylammonium acts as a pore blocker for a variety of potassium channels. By physically obstructing the ion conduction pathway, TEA prevents the efflux of potassium ions (K+) from the cell. This inhibition of potassium currents leads to a depolarization of the cell membrane, which in turn can trigger a cascade of downstream cellular events, including modulation of cell proliferation, apoptosis, and contractility.
Comparative Effects in Glioma and Smooth Muscle Cells
The impact of TEA-induced potassium channel blockade manifests differently in glioma cells compared to smooth muscle cells, reflecting their distinct physiological roles. While in glioma cells the primary outcome is the induction of cell death, in smooth muscle cells, it predominantly affects their contractile properties.
In Glioma Cells: An Anti-Cancer Agent
In various glioma cell lines, such as C6 and 9L, TEA has been shown to inhibit proliferation and induce apoptosis.[1][2] This anti-tumor effect is linked to an increase in intracellular reactive oxygen species (ROS) and an elevated Bax/Bcl-2 ratio, a key indicator of programmed cell death.[1][2]
Alternative Compound: 4-Aminopyridine (4-AP)
4-Aminopyridine is another potassium channel blocker that has demonstrated anti-proliferative and pro-apoptotic effects in glioma cells. It has been shown to block outward rectifier K+ currents in malignant astrocytoma cell lines.
| Compound | Cell Line | Effect | Concentration/IC50 |
| Tetraethylammonium (TEA) | C6 and 9L Glioma | Inhibition of proliferation, Induction of apoptosis | Effective at 2-60 mM; Apoptosis at 40 mM |
| 4-Aminopyridine (4-AP) | Malignant Astrocytoma | Inhibition of proliferation, Induction of apoptosis | Half-maximal block of K+ current at 3.9 mM |
In Smooth Muscle Cells: A Modulator of Contractility
In smooth muscle cells, the TEA-induced membrane depolarization leads to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the contractile machinery of the cell, resulting in muscle contraction. This effect has been observed in various smooth muscle tissues, including those from the colon, rectum, and arteries.[1][2][3][4]
Alternative Compound: 4-Aminopyridine (4-AP)
4-AP also modulates smooth muscle contractility. At lower concentrations (up to 1 mmol/l), its effects are often mediated through the enhancement of neurotransmitter release, while at higher concentrations (>5 mmol/l), it directly acts on the smooth muscle cell membrane.
| Compound | Tissue | Effect | Concentration/Kd |
| Tetraethylammonium (TEA) | Cerebrovascular Smooth Muscle | Blockade of Ca2+-activated K+ channels | Kd = 0.31 mM |
| Tetraethylammonium (TEA) | Canine Tracheal Smooth Muscle | Blockade of K+ efflux | Kd = 0.93 mM |
| 4-Aminopyridine (4-AP) | Gastric Smooth Muscle | Induction of phasic contractions (direct effect) | >5 mmol/l |
Experimental Protocols
To facilitate further research, we provide detailed protocols for assessing the effects of these compounds on cell viability in glioma cells and contractility in smooth muscle tissue.
Protocol 1: Glioma Cell Viability (MTT Assay)
This protocol is designed to assess the effect of TEA or 4-AP on the viability of glioma cells.
Materials:
-
Glioma cell line (e.g., U87, C6)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Tetraethylammonium (TEA) chloride hydrate
-
4-Aminopyridine (4-AP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of TEA and 4-AP in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Isometric Smooth Muscle Contraction Assay
This protocol is used to measure the effect of TEA or 4-AP on the contractility of isolated smooth muscle tissue.
Materials:
-
Smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Tetraethylammonium (TEA) chloride hydrate
-
4-Aminopyridine (4-AP)
-
Potassium chloride (KCl) for inducing contraction
Procedure:
-
Tissue Preparation: Dissect smooth muscle tissue into strips or rings of appropriate size in ice-cold Krebs-Henseleit solution.
-
Mounting: Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams), with solution changes every 15-20 minutes.
-
Viability Check: Induce a maximal contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the tissues and allow them to return to the baseline tension.
-
Compound Incubation: Add the desired concentration of TEA or 4-AP (or vehicle control) to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
Contraction Measurement: Induce a contractile response using an agonist (e.g., phenylephrine (B352888) for vascular smooth muscle) or by electrical field stimulation. Record the isometric tension generated.
-
Data Analysis: Measure the amplitude of the contraction in the presence and absence of the test compounds. Express the contractile response as a percentage of the maximal KCl-induced contraction.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and tissues.
References
Safety Operating Guide
Proper Disposal of Tetraethylammonium Chloride Hydrate: A Guide for Laboratory Professionals
Tetraethylammonium (B1195904) chloride hydrate (B1144303), a quaternary ammonium (B1175870) compound, is a white, crystalline solid commonly used in research and pharmaceutical development.[1] As an irritant to the skin, eyes, and respiratory tract, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[1] This guide provides essential safety information, step-by-step disposal procedures, and logistical plans for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Before handling tetraethylammonium chloride hydrate, it is crucial to be aware of its hazards and the necessary precautions. The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1]
Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[1]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[1][2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator should be used.[1][2]
Handling and Storage:
-
Handle in a well-ventilated area to minimize dust generation and accumulation.[1][3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[1][4]
-
Incompatible with strong oxidizing agents and moisture.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for tetraethylammonium chloride.
| Property | Value | Source |
| Oral LD50 (Mouse) | 833 mg/kg | [1][2] |
| Oral LD50 (Rat) | 2630 mg/kg | [1][2] |
| log Pow (octanol/water) | -3.15 | [4][5] |
| Appearance | White solid | [1] |
| Chemical Formula | C8H22ClNO |
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all federal, state, and local hazardous waste regulations.[1][4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1][5]
1. Waste Identification and Segregation:
-
Keep this compound waste in its original container or a clearly labeled, compatible container.[4]
-
Do not mix with other waste streams.[4]
2. Small Spills and Residue:
-
For small spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1]
-
Clean the spill area with soap and water.[4]
3. Bulk Quantities and Unused Product:
-
Surplus and non-recyclable solutions should be handled by a licensed disposal company.[6]
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
4. Contaminated Materials:
-
Dispose of contaminated items such as gloves, filter paper, and empty containers as you would the unused product.[4][6]
Experimental Protocol: Incineration with a Combustible Solvent
While specific protocols are determined by licensed waste disposal facilities, the general methodology for incineration involves the following steps:
-
Solvent Selection: A combustible solvent, such as ethanol (B145695) or methanol, is chosen based on its compatibility with the incinerator's operational parameters.
-
Dissolution: The this compound is carefully dissolved in the combustible solvent within a suitable container. This should be done in a well-ventilated area, such as a fume hood.
-
Incineration: The resulting solution is introduced into a chemical incinerator. The high temperatures of the incinerator, combined with the afterburner and scrubber systems, ensure the complete destruction of the compound and the removal of harmful combustion byproducts like nitrogen oxides and hydrogen chloride.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Tetraethylammonium chloride hydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tetraethylammonium chloride hydrate (B1144303) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Identifier:
-
Name: Tetraethylammonium chloride hydrate
-
Synonyms: Etamon Chloride, TEAC
-
CAS Number: 56-34-8 (anhydrous)[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that can cause skin, eye, and respiratory tract irritation.[2] It is also hygroscopic, meaning it readily absorbs moisture from the air.[2]
Hazard Summary:
| Hazard Type | Description | Citations |
| Eye Irritation | Causes serious eye irritation. May lead to chemical conjunctivitis. | [1][2] |
| Skin Irritation | Causes skin irritation upon contact. | [1][2][3] |
| Respiratory Irritation | Inhalation of dust can irritate the respiratory tract and may cause delayed pulmonary edema. | [2] |
| Ingestion | May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea. | [1][2] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Citations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | [2][4][5] |
| Skin Protection | Wear appropriate protective gloves (inspect before use) and clothing to prevent skin exposure. | [2][4][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated or if exposure limits are exceeded. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed. | [2][3][5] |
Experimental Workflow and Handling Procedures
Proper handling and storage are crucial to minimize risks. Engineering controls, such as fume hoods and adequate ventilation, should be utilized to keep airborne concentrations low.[2] Facilities must be equipped with an eyewash station and a safety shower.[2]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and well-ventilated.
-
Verify that an eyewash station and safety shower are accessible.
-
Don the required PPE: safety goggles, gloves, and a lab coat. A respirator should be used if there is a risk of dust inhalation.
-
-
Handling the Chemical:
-
Storage:
-
After Handling:
Caption: Safe handling workflow for this compound.
Emergency and Disposal Procedures
Immediate and appropriate responses to accidental exposure are critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol | Citations |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [2][9] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [2] |
Spill and Disposal Plan:
-
Spills:
-
For small spills, use appropriate tools to put the spilled solid in a convenient waste disposal container.[1]
-
Clean up spills immediately, observing precautions in the Protective Equipment section.[2]
-
Avoid generating dusty conditions.[2]
-
Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[1]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
